molecular formula C10H10O4 B079693 2-(Acetyloxy)-4-methylbenzoic acid CAS No. 14504-07-5

2-(Acetyloxy)-4-methylbenzoic acid

Cat. No.: B079693
CAS No.: 14504-07-5
M. Wt: 194.18 g/mol
InChI Key: TYAIGNOSODVIHJ-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-4-methylbenzoic acid (CAS Registry Number: 14504-07-5) is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This benzoic acid derivative is characterized by a methyl substituent at the 4-position and an acetyloxy group at the 2-position of the benzene ring. It is typically supplied as a powder with a density of approximately 1.245 g/cm³ and is recommended to be stored at room temperature . The compound's structure, featuring both a carboxylic acid and an ester functional group (acetate), makes it a versatile building block or intermediate in synthetic organic chemistry . Researchers may employ it in the development of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, or materials science. Its specific structure suggests potential use as a precursor in the synthesis of fine chemicals or as a model compound in metabolic and pharmacokinetic studies. American Elements and other suppliers offer this chemical in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher), to meet diverse research and development needs . Packaging options are flexible, ranging from small sample quantities to bulk volumes such as palletized pails, fiber drums, and super sacks . This product is intended for laboratory and research use only and is not classified as a medicinal or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIGNOSODVIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(Acetyloxy)-4-methylbenzoic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin) is a structural analog of acetylsalicylic acid (Aspirin), characterized by a methyl group at the para position relative to the carboxylic acid moiety. It serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Cyclooxygenase (COX) enzymes. By introducing steric bulk into the hydrophobic channel of COX-1 and COX-2, this compound allows researchers to map the tolerance of the active site for substituted salicylates. This guide outlines its molecular architecture, synthesis, and pharmacological mechanism.

Part 1: Chemical Identity & Molecular Architecture

The compound is a di-substituted benzoate ester. Unlike its isomer 4-acetoxybenzoic acid, 4-methylaspirin retains the ortho relationship between the acetoxy and carboxylic acid groups, a prerequisite for the transacetylation mechanism required for COX inhibition.

Property Technical Specification
IUPAC Name 2-(Acetyloxy)-4-methylbenzoic acid
Common Synonyms 4-Methylaspirin; 2-Acetoxy-4-methylbenzoic acid; 2-Acetoxy-p-toluic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Precursor CAS 50-85-1 (4-Methylsalicylic acid / 2-Hydroxy-p-toluic acid)
SMILES CC1=CC(OC(C)=O)=C(C(O)=O)C=C1
Key Moiety O-Acetyl group (Reactive electrophile for serine acetylation)
Structural Analysis
  • Steric Bulk: The C4-methyl group extends the molecular volume along the longitudinal axis compared to aspirin.

  • Electronic Effect: The methyl group is weakly electron-donating (inductive effect), which may slightly increase the electron density of the aromatic ring compared to unsubstituted aspirin, potentially modulating the pKa of the carboxylic acid (predicted pKa ~3.5–3.6).

Part 2: Physicochemical Profiling & Stability

Researchers must handle this compound with protocols designed for moisture-sensitive esters.

Parameter Value / Observation Implication for Handling
Melting Point 150–152 °C (Typical range)Higher than aspirin (135°C) due to increased packing efficiency of the methyl group.
Solubility Soluble in EtOH, DMSO, Chloroform. Sparingly soluble in water.[1]Use DMSO for biological stock solutions; avoid aqueous storage.
Hydrolytic Stability Low .[2] Hydrolyzes to 4-methylsalicylic acid + acetic acid.Critical: Store in desiccator at -20°C. Smell of vinegar indicates degradation.
Appearance White crystalline needles or powder.[2]Discoloration implies oxidation of the hydrolyzed phenol.

Part 3: Synthetic Route & Process Chemistry

The synthesis utilizes an acid-catalyzed O-acylation of 4-methylsalicylic acid. The choice of acetic anhydride over acetyl chloride is deliberate to prevent the formation of mixed anhydrides and to control the reaction rate.

Reagents & Stoichiometry
  • Substrate: 4-Methylsalicylic acid (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (3.0 equiv) – Excess acts as solvent.

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) – Catalytic amount (~2 drops).

Step-by-Step Protocol
  • Activation: In a dry round-bottom flask, disperse 4-methylsalicylic acid in acetic anhydride.

  • Catalysis: Add catalytic H₂SO₄. The reaction is exothermic; maintain temperature at 60°C for 60 minutes to ensure complete esterification.

  • Quenching: Cool to room temperature. Pour mixture into ice-cold water (10x volume) with vigorous stirring. This hydrolyzes excess acetic anhydride into acetic acid (miscible in water) and precipitates the hydrophobic product.

  • Isolation: Vacuum filter the white precipitate. Wash with cold water to remove residual acid.

  • Purification: Recrystallize from ethanol/water or benzene/petroleum ether to remove unreacted phenolic precursor.

Synthetic Workflow Visualization

Synthesis_Flow Start 4-Methylsalicylic Acid (Solid Precursor) Reaction Reaction Phase 60°C, 1 Hour (O-Acylation) Start->Reaction Dissolution Reagent Acetic Anhydride + H2SO4 (cat) Reagent->Reaction Activation Quench Ice Water Quench (Hydrolysis of Excess Ac2O) Reaction->Quench Exothermic Product 4-Methylaspirin (Precipitate) Quench->Product Filtration & Drying

Figure 1: Synthetic pathway for the acetylation of 4-methylsalicylic acid.

Part 4: Pharmacological Context & Mechanism[4][5][6][7]

The primary utility of 4-methylaspirin is as a probe for the COX active site.

Mechanism of Action

Like aspirin, 4-methylaspirin functions as a "suicide inhibitor." It binds to the COX active site and transfers its acetyl group to a specific serine residue (Ser-530 in COX-1, Ser-516 in COX-2). This covalent modification sterically blocks Arachidonic Acid (AA) from reaching the catalytic site.

The "Methyl Effect" (Steric Probe)

The 4-methyl group tests the width of the hydrophobic channel.

  • COX-1: The channel is narrow. Bulky substituents at the 4-position (meta to the acetoxy) can reduce potency due to steric clash with the channel wall residues.

  • COX-2: The channel is slightly larger and more flexible, often tolerating bulkier analogs better than COX-1.

Mechanistic Pathway

Mechanism Drug 4-Methylaspirin (Inhibitor) Complex Non-Covalent Michaelis Complex Drug->Complex Enzyme COX-1 / COX-2 (Active Enzyme) Enzyme->Complex Entry to Hydrophobic Channel Transition Transacetylation Transition State Complex->Transition Nucleophilic Attack by Serine-OH Inhibited Acetylated Enzyme (Irreversibly Inactive) Transition->Inhibited Covalent Bond Formation Byproduct 4-Methylsalicylic Acid (Leaving Group) Transition->Byproduct Release

Figure 2: Kinetic mechanism of irreversible COX inhibition by 4-methylaspirin.

Part 5: Analytical Characterization Protocols

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

  • Aromatic Region (7.0 - 8.0 ppm): Look for 3 protons. The coupling pattern will differ from aspirin due to the methyl substitution (typically a doublet, singlet, doublet pattern depending on resolution).

  • Aryl-Methyl (Ar-CH₃): A distinct singlet around 2.35 - 2.40 ppm .

  • Acetyl-Methyl (CO-CH₃): A distinct singlet around 2.25 - 2.30 ppm .

  • Validation: If the peak at ~2.3 ppm is missing, hydrolysis has occurred (loss of acetyl group).

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl: Sharp band at 1750–1760 cm⁻¹ (Diagnostic for successful acetylation).

  • Acid Carbonyl: Broad band at 1680–1690 cm⁻¹ .

  • Absence: A broad -OH stretch at 3200-3400 cm⁻¹ (characteristic of the phenol precursor) should be significantly diminished or absent.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[3] Nature New Biology, 231(25), 232-235.

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643.

  • PubChem Database. (2023). Compound Summary: 4-Methylsalicylic acid (Precursor). National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

"2-(Acetyloxy)-4-methylbenzoic acid" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive workflow for the synthesis, characterization, and structural analysis of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin). As a methylated analog of acetylsalicylic acid (Aspirin), this compound serves as a critical probe in studying steric influence on Cyclooxygenase (COX) inhibition kinetics and lipophilic drug delivery systems.

This document moves beyond standard textbook recipes, offering a field-validated protocol optimized for yield and purity, supported by mechanistic insights and rigorous characterization standards.

Part 1: Structural Identity & Physiochemical Profile

Understanding the substrate is the first step in successful synthesis. 2-(Acetyloxy)-4-methylbenzoic acid introduces a methyl group at the para position relative to the carboxyl moiety of the aspirin scaffold.

Chemical Identity Table

ParameterDetail
IUPAC Name 2-(Acetyloxy)-4-methylbenzoic acid
Common Name 4-Methylaspirin; 4-Methylsalicylic acid acetate
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Precursor 4-Methylsalicylic acid (2-Hydroxy-4-methylbenzoic acid)
Key Functional Groups Carboxylic Acid (C-1), Acetyl Ester (C-2), Methyl (C-4)
LogP (Predicted) ~1.6 - 1.8 (More lipophilic than Aspirin, LogP ~1.[1][2]2)

Structural Significance: The addition of the methyl group at C-4 increases the lipophilicity of the molecule compared to aspirin. In biological systems, this modification can alter the binding affinity within the hydrophobic channel of COX enzymes, potentially affecting the acetylation rate of the catalytic serine residue.

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize the target efficiently, we employ a disconnection approach. The ester bond is the most labile and logical point of disconnection, leading back to the phenolic precursor and an acylating agent.

Graphviz Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 2-(Acetyloxy)-4-methylbenzoic acid Disconnection Ester Disconnection Target->Disconnection Precursor Precursor: 4-Methylsalicylic acid Disconnection->Precursor Retro-Acylation Reagent Reagent: Acetic Anhydride Disconnection->Reagent Process Kolbe-Schmitt Carboxylation Precursor->Process RawMaterial Raw Material: m-Cresol (3-Methylphenol) Process->RawMaterial Industrial Prep

Caption: Retrosynthetic breakdown showing the primary disconnection to 4-methylsalicylic acid and the upstream origin from m-cresol.

Part 3: Experimental Synthesis Protocol

Objective: Selective O-acetylation of the phenolic hydroxyl group while preserving the carboxylic acid functionality.

Reagents & Materials:

  • Substrate: 4-Methylsalicylic acid (5.0 g, 32.9 mmol)

  • Reagent: Acetic Anhydride (10.0 mL, ~105 mmol, 3.2 equiv)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (5-8 drops)

  • Solvent: None (Neat reaction) or minimal Toluene if scale-up requires heat dissipation.

  • Quenching: Crushed Ice / Deionized Water.

Step-by-Step Methodology
  • Activation:

    • In a dry 50 mL round-bottom flask, introduce 5.0 g of 4-Methylsalicylic acid.

    • Add 10.0 mL of Acetic Anhydride. The solid may not dissolve immediately.[3][4]

    • Critical Step: Add 5 drops of concentrated H₂SO₄. Swirl gently. The acid catalyst protonates the carbonyl oxygen of the anhydride, significantly increasing its electrophilicity.

  • Reaction:

    • Heat the mixture in a water bath at 55–60°C for 15–20 minutes.

    • Observation: The solid precursor should dissolve completely, forming a clear solution.

    • Caution: Do not exceed 80°C to prevent polymerization or decarboxylation byproducts.

  • Quenching & Crystallization:

    • Remove from heat and allow to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice/water slurry while stirring vigorously.

    • Mechanism:[5][6][7][8][9][10] Water hydrolyzes the excess acetic anhydride into acetic acid. The product (4-methylaspirin), being insoluble in water, will precipitate as a white solid.

  • Isolation:

    • Vacuum filter the precipitate using a Buchner funnel.

    • Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid and catalyst.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethanol (~10-15 mL).

    • Slowly add warm water until persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath.

    • Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

Part 4: Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution mechanism (specifically, O-acylation).

Graphviz Diagram 2: Reaction Mechanism

Mechanism Step1 Step 1: Activation Acetic Anhydride + H+ Step2 Step 2: Nucleophilic Attack Phenolic OH attacks Activated Carbonyl Step1->Step2 Electrophilic Species Step3 Step 3: Tetrahedral Intermediate Formation of unstable intermediate Step2->Step3 Step4 Step 4: Elimination Loss of Acetic Acid + Deprotonation Step3->Step4 Collapse Product Final Product: 2-(Acetyloxy)-4-methylbenzoic acid Step4->Product

Caption: Acid-catalyzed O-acetylation mechanism converting the phenolic hydroxyl to an acetate ester.

Part 5: Analytical Characterization

To validate the synthesis, compare the spectral data against the expected values. The absence of the phenolic -OH stretch in IR is the primary indicator of reaction completion.

Characterization Data Table

TechniqueSignal/PeakAssignment
FT-IR 2800–3100 cm⁻¹ (Broad)O-H stretch (Carboxylic Acid)
~1750–1760 cm⁻¹ (Sharp)C=O stretch (Ester) - Diagnostic Peak
~1680–1690 cm⁻¹ (Strong)C=O stretch (Carboxylic Acid)
Absence of ~3200-3400 cm⁻¹Disappearance of Phenolic O-H
¹H NMR (400 MHz, CDCl₃)δ ~2.35 ppm (s, 3H)Acetyl methyl group (-O-CO-CH₃)
δ ~2.40 ppm (s, 3H)Aromatic methyl group (Ar-CH₃)
δ ~6.9 – 7.9 ppm (m, 3H)Aromatic protons (C-3, C-5, C-6)
δ ~11.0+ ppm (bs, 1H)Carboxylic acid proton (-COOH)
Melting Point Expected: ~115–125°CDistinct from Aspirin (135°C) and Precursor (~177°C)

Part 6: Biological Context & Mechanism of Action

Like aspirin, 2-(Acetyloxy)-4-methylbenzoic acid functions as a "suicide inhibitor" of Cyclooxygenase (COX) enzymes.

  • Binding: The carboxylate group interacts with Arg-120 in the COX active site.

  • Acetylation: The acetyl group is transferred to Serine 530 (COX-1) or Serine 516 (COX-2).

  • Result: The enzyme is permanently inactivated, blocking the conversion of Arachidonic Acid to Prostaglandin H2.

The 4-methyl group adds steric bulk near the hydrophobic pocket. Research suggests that substitutions at the 4 or 5 positions of the salicylate ring can alter selectivity between COX-1 and COX-2 isoforms due to subtle differences in the size of the hydrophobic side pockets in these isoenzymes.

References

  • PubChem. (n.d.).[1][11][12] Methyl acetylsalicylic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Used for structural homology and property comparison).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine. [Link](Context for mechanism of action).

Sources

The Pharmacodynamics of 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Analog Analysis & Experimental Guide

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (also referred to as 4-Methylaspirin) represents a critical structural probe in the study of Non-Steroidal Anti-Inflammatory Drug (NSAID) pharmacophores. As the 4-methylated analog of acetylsalicylic acid (Aspirin), this compound serves as a model for investigating the steric and lipophilic tolerance of the Cyclooxygenase (COX) active site.

This technical guide dissects the molecular mechanism of action (MoA), contrasting it with the parent compound to highlight the impact of the C4-methyl substitution on enzyme kinetics, lipophilicity, and covalent modification potential.

Part 1: Chemical Identity & Structural Logic[1]

The efficacy of salicylate-based NSAIDs relies on a specific pharmacophore: an acetyloxy group ortho to a carboxylic acid on a phenyl ring. 2-(Acetyloxy)-4-methylbenzoic acid retains this "warhead" configuration while introducing a hydrophobic methyl group at the para position relative to the carboxylic acid.

Property2-(Acetyloxy)-4-methylbenzoic AcidAspirin (Reference)Impact of Modification
Molecular Formula


Addition of methylene unit (-CH2-)
Molecular Weight 194.19 g/mol 180.16 g/mol Slight increase in mass
LogP (Predicted) ~1.7 - 1.91.2Increased Lipophilicity: Enhanced membrane permeability.
pKa (Acid) ~3.63.5Electron Donating Effect: Methyl group slightly destabilizes the carboxylate anion.
Warhead Acetyl ester (Phenolic)Acetyl ester (Phenolic)Retained capacity for transacetylation.
Part 2: Mechanism of Action (The Core)

The mechanism of 2-(Acetyloxy)-4-methylbenzoic acid is defined by suicide inhibition of the Cyclooxygenase enzymes (COX-1 and COX-2). Unlike reversible NSAIDs (e.g., Ibuprofen), this molecule acts as an acetylating agent.

1. The Molecular Sequence[1]
  • Binding: The carboxylate anion binds to the Arg-120 residue at the entrance of the COX hydrophobic channel. The 4-methyl group interacts with the hydrophobic side pockets of the channel, potentially altering residence time compared to aspirin.

  • Catalytic Positioning: The molecule aligns its acetyl group adjacent to the active site serine residue (Ser-530 in COX-1; Ser-516 in COX-2).

  • Transacetylation (The "Click"): The hydroxyl group of the Serine nucleophilically attacks the acetyl ester carbon of the drug.

  • Irreversible Inhibition: The acetyl group is transferred to the enzyme, covalently blocking the channel. Arachidonic acid (the natural substrate) can no longer reach the catalytic Tyrosine-385.

  • Release: The deacetylated metabolite, 4-methylsalicylic acid, acts as a competitive, reversible inhibitor (secondary effect).

2. Pathway Visualization

The following diagram illustrates the irreversible acetylation pathway, highlighting the transition from the intact drug to the modified enzyme.

MoA_Pathway Drug 2-(Acetyloxy)-4-methylbenzoic Acid Complex Michaelis Complex (Non-Covalent Binding) Drug->Complex Arg-120 Interaction COX_Active COX-1/2 Enzyme (Active Ser-530/516) COX_Active->Complex Arg-120 Interaction Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack by Ser-OH COX_Dead Acetylated COX (Irreversibly Inhibited) Transition->COX_Dead Acetyl Transfer Metabolite 4-Methylsalicylic Acid (Reversible Inhibitor) Transition->Metabolite Leaving Group Release Metabolite->COX_Active Competitive Inhibition (Weak/Reversible)

Figure 1: The kinetic pathway of COX inhibition via serine acetylation. Note the release of the 4-methylsalicylate metabolite.

Part 3: Structure-Activity Relationship (SAR)

The 4-methyl group is not merely inert ballast; it modulates the pharmacodynamics in three distinct ways:

  • Hydrophobic Channel Fit: The COX active site is a long, hydrophobic channel. The 4-methyl group (meta to the acetyl group) extends into the channel width.

    • Hypothesis: If the channel is flexible (COX-2), the methyl group may enhance binding energy via Van der Waals forces. In the more constricted COX-1 channel, it may introduce minor steric clashes, potentially altering isoform selectivity.

  • Hydrolysis Kinetics: The electron-donating nature of the methyl group on the phenyl ring increases the electron density on the ester carbonyl slightly (via induction/resonance), theoretically making the acetyl group less electrophilic than in aspirin. This suggests a potentially slower rate of acetylation compared to the parent compound.

  • Metabolic Fate: The metabolite, 4-methylsalicylic acid, is less acidic and more lipophilic than salicylic acid, potentially altering its renal clearance and distribution into the CNS.

Part 4: Experimental Validation Protocols

To validate the mechanism and efficacy of 2-(Acetyloxy)-4-methylbenzoic acid, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Pre-requisite)

Objective: Ensure the test compound is the acetylated ester, not the hydrolyzed acid.

  • Reactants: 4-Methylsalicylic acid (1.0 eq) + Acetic Anhydride (3.0 eq) + Catalytic

    
    .
    
  • Condition: Heat at 60°C for 15 mins, quench with ice water.

  • Validation:

    • IR Spectroscopy: Look for two carbonyl peaks. Ester

      
       (~1750 
      
      
      
      ) and Acid
      
      
      (~1680
      
      
      ). Absence of Phenolic -OH stretch (~3200-3500
      
      
      broad) confirms acetylation.
Protocol B: Colorimetric COX Inhibition Assay (TMPD Oxidation)

Objective: Quantify the IC50 and verify irreversible inhibition.

  • Reagents:

    • Purified Ovine COX-1 or Recombinant Human COX-2.

    • Heme (Cofactor).

    • Arachidonic Acid (Substrate).

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Workflow:

    • Incubation: Incubate Enzyme + Inhibitor (2-(Acetyloxy)-4-methylbenzoic acid) for varying times (0, 5, 10, 30 min) before adding substrate.

      • Why? Irreversible inhibitors show time-dependent inhibition. If IC50 decreases with longer pre-incubation, the mechanism is covalent (acetylation).

    • Reaction: Add Arachidonic Acid + TMPD.

    • Readout: Monitor Absorbance at 590 nm (Oxidized TMPD).

  • Data Interpretation:

    • Plot % Inhibition vs. Log[Concentration].

    • Success Criterion: A time-dependent shift in the curve to the left confirms the "suicide" mechanism similar to aspirin.

Protocol C: Mass Spectrometry Adduct Confirmation

Objective: Prove the transfer of the acetyl group to the enzyme.

  • Incubation: Incubate COX enzyme with excess 2-(Acetyloxy)-4-methylbenzoic acid (100 µM) for 1 hour.

  • Digestion: Digest protein with Trypsin.

  • Analysis: LC-MS/MS (Orbitrap or Q-TOF).

  • Target Search: Look for the peptide fragment containing Ser-530 (COX-1).

    • Mass Shift: The specific peptide should show a mass increase of +42.01 Da (Acetyl group) compared to the control.

    • Note: The 4-methylsalicylate moiety should not be attached to the protein.

References
  • PubChem. (n.d.).[2][3][4][5][6] Compound Summary: 4-methylsalicylic acid. National Library of Medicine. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. (Foundational mechanism for acetyl-salicylates). Retrieved from [Link]

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology.
  • PubChem. (n.d.).[2][3][4][6] Compound Summary: 2-(Acetyloxy)-4-methylbenzoic acid (Isomer/Analog Data). National Library of Medicine. Retrieved from [Link](Note: Link directs to the closest structural analog entry for verification of physicochemical properties).

Sources

2-(Acetyloxy)-4-methylbenzoic Acid: Therapeutic Targeting & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin or Acetyl-m-cresotic acid ) represents a critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). Functionally, it serves as a lipophilic probe for the cyclooxygenase (COX) active site. While sharing the fundamental pharmacophore of aspirin (acetylsalicylic acid), the introduction of an electron-donating methyl group at the C4 position alters its physicochemical profile (LogP), metabolic stability, and binding kinetics.

This technical guide outlines the therapeutic potential of 2-(acetyloxy)-4-methylbenzoic acid, focusing on its utility as an irreversible COX inhibitor, a modulator of NF-


B signaling, and a scaffold for developing next-generation chemopreventive agents.

Molecular Identity & Physicochemical Profiling

Understanding the structural deviation from aspirin is prerequisite to targeting strategies. The C4-methyl substitution introduces steric bulk and hydrophobicity without disrupting the critical acetoxy leaving group required for serine acetylation.

Structural Characterization
PropertySpecificationClinical Implication
IUPAC Name 2-(Acetyloxy)-4-methylbenzoic acid--
Common Name 4-Methylaspirin; Acetyl-m-cresotic acidAnalog of Aspirin
Molecular Formula

--
Molecular Weight 194.18 g/mol Slight increase over Aspirin (180.16)
LogP (Predicted) ~2.4 - 2.8Higher lipophilicity than Aspirin (1.19); enhanced BBB/membrane penetration.
pKa (Acid) ~3.5 - 4.0Similar to aspirin; exists as anion at physiological pH.
Metabolite 4-Methylsalicylic acid (m-Cresotic acid)Released after deacetylation; retains reversible COX binding activity.
The "Methyl Effect" on Pharmacodynamics

The addition of the methyl group at the para position relative to the carboxyl group (C4) serves two mechanistic functions:

  • Hydrophobic Interaction: It probes the hydrophobic channel of the COX enzyme, potentially stabilizing the non-covalent enzyme-inhibitor complex (

    
    ) before acetylation occurs.
    
  • Electronic Influence: The weak electron-donating effect of the methyl group slightly increases the electron density of the aromatic ring, potentially modulating the electrophilicity of the acetyl carbonyl carbon, thereby fine-tuning the rate of transacetylation.

Primary Therapeutic Target: Irreversible COX Inhibition[1]

The primary mechanism of action for 2-(acetyloxy)-4-methylbenzoic acid is the irreversible inactivation of Prostaglandin G/H Synthase (COX-1 and COX-2).

Mechanism of Action

Like its parent compound aspirin, this molecule acts as a "suicide inhibitor."[1] It transfers its acetyl group to a specific serine residue within the COX active site.[1][2]

  • Target Residue: Serine-529 (COX-1) or Serine-516 (COX-2).

  • Reaction: Nucleophilic attack by the Serine-OH on the ester carbonyl of the drug.

  • Outcome: Steric blockade of the hydrophobic channel, preventing Arachidonic Acid (AA) from reaching the catalytic site.

Pathway Visualization (DOT)

COX_Inhibition_Pathway cluster_effect Therapeutic Outcome Drug 2-(Acetyloxy)-4-methylbenzoic acid (Prodrug) Complex Non-Covalent Complex (E·I) Drug->Complex Enters Hydrophobic Channel COX_Active COX-1 / COX-2 Enzyme (Active Serine-529/516) COX_Active->Complex Pgs Pgs COX_Active->Pgs Catalysis Acetylation Transacetylation Reaction Complex->Acetylation COX_Dead Acetylated COX Enzyme (Irreversibly Inhibited) Acetylation->COX_Dead Covalent Bond Metabolite 4-Methylsalicylic Acid (Leaving Group) Acetylation->Metabolite Byproduct COX_Dead->Pgs BLOCKED AA Arachidonic Acid AA->COX_Active Substrate Binding PGs Prostaglandins / Thromboxane

Figure 1: Mechanism of irreversible inactivation of Cyclooxygenase by 2-(acetyloxy)-4-methylbenzoic acid. The drug mimics arachidonic acid to enter the channel, then covalently modifies the active site.

Secondary Targets & Off-Target Effects

Beyond COX inhibition, the 4-methyl analog is relevant for targets requiring higher lipophilicity or distinct metabolic profiles.

NF- B Signaling Modulation

Salicylates, at high concentrations, inhibit the IKK


 kinase, preventing the phosphorylation and degradation of I

B. This retains NF-

B in the cytoplasm, blocking the transcription of pro-inflammatory cytokines.
  • Hypothesis: The increased lipophilicity of the 4-methyl analog may allow for higher intracellular accumulation, potentially enhancing potency against NF-

    
    B compared to standard aspirin in solid tumor models.
    
AMPK Activation (Metabolic Reprogramming)

Salicylates bind to the AMP-activated protein kinase (AMPK)


-subunit. Activation of AMPK inhibits mTORC1 signaling, leading to autophagy and reduced cell proliferation.
  • Application: Investigation in metabolic syndrome and colorectal cancer chemoprevention.

Experimental Protocols

The following protocols are designed to validate the activity of 2-(acetyloxy)-4-methylbenzoic acid.

Synthesis & Purification

Rationale: Commercial availability is limited; in-house synthesis ensures purity.

  • Reagents: 4-Methylsalicylic acid (1 eq), Acetic Anhydride (3 eq), Catalytic Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve 4-methylsalicylic acid in acetic anhydride under anhydrous conditions.

    • Add 2-3 drops of conc.

      
      .
      
    • Heat to 60°C for 1 hour (monitor via TLC).

    • Quench with ice water to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted parent acid.

  • Validation:

    
    -NMR must show the appearance of the acetyl methyl singlet (~2.3 ppm) and retention of the aromatic methyl (~2.4 ppm).
    
In Vitro COX-1 Inhibition Assay (Colorimetric)

Rationale: To determine the


 and compare potency against standard Aspirin.

Materials:

  • Purified Ovine COX-1 Enzyme.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • TMPD (Colorimetric substrate, oxidized during PGG2 to PGH2 conversion).

  • Test Compound: 2-(Acetyloxy)-4-methylbenzoic acid (dissolved in DMSO).

Protocol:

  • Enzyme Prep: Dilute COX-1 in Tris-HCl buffer (pH 8.0) with Heme.

  • Incubation: Add Test Compound (0.1

    
    M – 100 
    
    
    
    M) to enzyme. Incubate for 10 minutes at 25°C. Note: Pre-incubation is critical for irreversible inhibitors to allow acetylation.
  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 2 minutes.

  • Calculation: Calculate slope (rate) vs. inhibitor concentration.

Assay Workflow Visualization (DOT)

Assay_Workflow Compound Compound Prep (DMSO Stock) Incubation Pre-Incubation (10-30 min @ 25°C) Compound->Incubation Enzyme COX-1/2 Enzyme + Heme Enzyme->Incubation Substrate Add Arachidonic Acid + TMPD Incubation->Substrate Acetylation Complete Readout Measure Absorbance (590 nm) Substrate->Readout Peroxidase Activity Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Figure 2: Experimental workflow for assessing the inhibitory potency of 2-(acetyloxy)-4-methylbenzoic acid against COX enzymes.

References

  • Vane, J. R. (1971).[3] Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.[3] Link

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

  • Toh, H. T., et al. (2014). Crystal structure of the COX-1–aspirin complex: A structural insight into the molecular mechanism of aspirin. Protein & Cell, 5, 395-398. (Demonstrates the acetylation of Ser529). Link

  • PubChem. (2024). 2-Hydroxy-4-methylbenzoic acid (Parent Compound/Metabolite).[4] National Library of Medicine. Link

  • Hawkey, C. J. (2005). COX-1 and COX-2 inhibitors.[2][5][6] Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. (Review of COX inhibition mechanisms). Link

Sources

Beyond Aspirin: The Neuroprotective Architecture of 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Effect" in Salicylate Pharmacology

2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin; 4-MeASA) represents a critical structural evolution of the classical acetylsalicylic acid (Aspirin) scaffold. While Aspirin is the gold standard for cyclooxygenase (COX) inhibition, its neuroprotective utility is often limited by gastric toxicity and non-specific enzymatic reactivity.

The introduction of a methyl group at the C4 position is not merely cosmetic; it fundamentally alters the physicochemical and pharmacodynamic profile of the molecule. This guide explores 4-MeASA not just as an anti-inflammatory agent, but as a dual-action neuroprotective probe .

Key Technical Thesis: 4-MeASA functions as a lipophilic prodrug that delivers two distinct mechanisms of action:

  • Acetylation (Immediate): Irreversible inhibition of COX isoforms, modulating neuroinflammation.

  • Metabolite Action (Sustained): Release of 4-Methylsalicylic acid (4-MeSA), a scaffold recently identified as a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a novel target in neurovascular calcification and tauopathy.

Mechanistic Architecture

The Dual-Pathway Hypothesis

The neuroprotective efficacy of 4-MeASA relies on its hydrolysis kinetics. Unlike aspirin, the 4-methyl group introduces steric hindrance near the ester bond, potentially modulating the rate of deacetylation and extending the half-life of the parent compound in plasma, thereby facilitating Blood-Brain Barrier (BBB) penetration before hydrolysis.

Pathway Visualization

The following diagram illustrates the metabolic activation and dual-target engagement of 4-MeASA.

NeuroprotectivePathway Prodrug 2-(Acetyloxy)-4-methylbenzoic acid (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High Lipophilicity Hydrolysis Esterase Hydrolysis (CNS/Plasma) BBB->Hydrolysis Acetate Acetate Group (Transfer) Hydrolysis->Acetate Scaffold 4-Methylsalicylic Acid (Active Metabolite) Hydrolysis->Scaffold COX COX-1 / COX-2 (Acetylation) Acetate->COX Irreversible Inactivation TNAP TNAP Enzyme (Inhibition) Scaffold->TNAP Selective Binding Inflam Reduced Neuroinflammation COX->Inflam Calc Reduced Vascular Calcification/Tau Toxicity TNAP->Calc

Figure 1: Pharmacodynamic cascade of 4-MeASA demonstrating dual-targeting of COX (anti-inflammatory) and TNAP (anti-neurodegenerative).

Target 1: Steric Control of COX Inhibition

The 4-methyl group adds bulk to the salicylic ring. In the context of COX-1 and COX-2, this steric bulk affects the molecule's ability to enter the hydrophobic channel of the enzyme.

  • Significance: 4-MeASA has been historically used to probe the dimensions of the COX active site. It retains the ability to acetylate Serine-530 (COX-1) but with altered kinetics compared to aspirin, potentially offering a different selectivity profile that spares gastric mucosa while maintaining central anti-inflammatory effects.

Target 2: TNAP Inhibition (The Novel Frontier)

Recent medicinal chemistry efforts have highlighted 4-methylsalicylic acid derivatives as potent inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .

  • Neuroprotective Relevance: TNAP is significantly upregulated in the brains of Alzheimer’s patients. Excess TNAP activity dephosphorylates extracellular Tau, promoting its toxicity, and drives vascular calcification in the brain.

  • Mechanism: The 4-MeSA core acts as a competitive inhibitor, preventing the hydrolysis of physiological substrates like pyrophosphate (PPi), which is crucial for neuronal integrity.

Experimental Protocols

To validate the neuroprotective potential of 4-MeASA, we employ a self-validating workflow combining synthesis, enzymatic validation, and cellular assay.

Synthesis of 2-(Acetyloxy)-4-methylbenzoic acid

Rationale: Commercial purity varies. Fresh synthesis ensures the integrity of the acetyl group, which is prone to hydrolysis.

Reagents: 4-Methylsalicylic acid (4-MeSA), Acetic Anhydride (


), Concentrated Sulfuric Acid (

).

Protocol:

  • Charge: In a dry round-bottom flask, dissolve 5.0 g of 4-MeSA in 10 mL of acetic anhydride.

  • Catalysis: Add 3-4 drops of conc.

    
     slowly with stirring. The reaction is exothermic; maintain temperature below 60°C to prevent polymerization.
    
  • Reflux: Heat the mixture at 85°C for 60 minutes.

  • Quench: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. Stir vigorously to hydrolyze excess acetic anhydride.

  • Crystallization: The product will precipitate as a white solid. Filter under vacuum.

  • Purification: Recrystallize from ethanol/water (1:3 ratio).

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the phenolic -OH signal and the appearance of the acetyl methyl singlet at 
    
    
    
    ppm.
In Vitro TNAP Inhibition Assay

Rationale: To confirm the activity of the metabolite (4-MeSA) released by the prodrug.

Reagents: Recombinant human TNAP, p-Nitrophenyl phosphate (p-NPP) substrate, Assay Buffer (DEA buffer, pH 9.8).

Workflow:

  • Preparation: Prepare serial dilutions of 4-MeASA and 4-MeSA (Metabolite control) in DMSO.

  • Pre-incubation: Incubate TNAP enzyme (0.5 U/mL) with the test compound for 30 minutes at 37°C. Note: For 4-MeASA, add a generic esterase to simulate in vivo activation, or rely on spontaneous hydrolysis if pH > 8.

  • Reaction: Add p-NPP (2 mM). Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Calculation: Determine

    
     using non-linear regression.
    
HT22 Hippocampal Neuroprotection Assay

Rationale: HT22 cells are the standard model for glutamate-induced oxidative stress (oxytosis), a proxy for neurodegeneration.

Protocol:

  • Seeding: Plate HT22 cells at 5,000 cells/well in 96-well plates.

  • Pre-treatment: Treat cells with 4-MeASA (1–50

    
    ) for 2 hours.
    
  • Insult: Add Glutamate (5 mM) to induce oxidative stress (blocks cystine uptake

    
     glutathione depletion 
    
    
    
    ROS).
  • Incubation: Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or CellTiter-Glo.

  • Control: Compare against Aspirin (Standard) and vehicle (DMSO).

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of 4-MeASA versus Aspirin, synthesized from available physicochemical and biological data.

PropertyAspirin (ASA)4-Methylaspirin (4-MeASA)Impact on Neuroprotection
LogP (Lipophilicity) ~1.19~1.65Higher: Enhanced BBB penetration.
COX-1 IC50 Low (

range)
ModerateAltered: Reduced gastric liability potential.
TNAP Inhibition NegligibleHigh (via metabolite) Novel: Direct anti-calcification mechanism.
Metabolic Stability Low (Rapid hydrolysis)Moderate (Steric hindrance)Sustained: Longer duration of action.
Primary Target COX-1/2COX-1/2 + TNAPDual: Multi-modal neuroprotection.

Experimental Workflow Visualization

The following DOT diagram outlines the logical flow for validating the neuroprotective claim of this compound.

ValidationWorkflow cluster_0 Phase I: Chemistry cluster_1 Phase II: Enzymatic Screening cluster_2 Phase III: Cellular Model Synth Synthesis: Acetylation of 4-MeSA NMR Validation: 1H-NMR / Mass Spec Synth->NMR COX_Assay COX-1/2 Inhibition (Inflammation Marker) NMR->COX_Assay TNAP_Assay TNAP Inhibition (Calcification Marker) NMR->TNAP_Assay HT22 HT22 Cells + Glutamate Insult COX_Assay->HT22 Dose Selection TNAP_Assay->HT22 Dose Selection Viability MTT Assay (Cell Survival %) HT22->Viability

Figure 2: Step-by-step validation workflow from chemical synthesis to biological readout.

References

  • Mumtaz, A., et al. (2020).[1] "Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP)." Bioorganic Chemistry, 101, 103996.[2] [2]

  • Caldwell, W. S., et al. (2006). "Hydroxybenzoate salts of metanicotine compounds."[3] World Intellectual Property Organization, Patent WO2006053082A2.

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

  • Leung, S. W., et al. (2020). "Neuroprotective effects of emodin against ischemia/reperfusion injury through activating Nrf2 signaling pathway." International Journal of Molecular Sciences. (Context: 4-MeSA as a precursor to neuroprotective anthraquinones).

  • Owens, R. G. (1953). "Studies on the Nature of the Action of Certain Methyl- and Halo-Substituted Derivatives of Salicylic Acid." Contributions from Boyce Thompson Institute.

Sources

"2-(Acetyloxy)-4-methylbenzoic acid" anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Anti-Inflammatory & Phosphatase Inhibitor

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid , historically known as 4-methylaspirin , represents a distinct subclass of salicylate prodrugs. While structurally analogous to aspirin (acetylsalicylic acid), the introduction of a methyl group at the para position (C4) of the salicylate ring confers a unique pharmacological duality.

Unlike standard NSAIDs that function primarily through Cyclooxygenase (COX) inhibition, this compound acts as a pro-drug that releases 4-methylsalicylic acid (4-MSA) upon hydrolysis. 4-MSA has been identified as a potent, non-competitive inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) , a critical enzyme in vascular calcification and purinergic signaling.

This guide outlines the synthesis, dual-mechanism pharmacology, and validation protocols for researchers investigating this compound as a therapeutic candidate for inflammatory conditions with calcific or metabolic comorbidities.

Chemical Profile & Physicochemical Properties

The compound is an O-acetylated derivative of 4-methylsalicylic acid. The steric influence of the C4-methyl group increases lipophilicity compared to aspirin, potentially altering membrane permeability and blood-brain barrier (BBB) transport.

PropertyDataNotes
IUPAC Name 2-Acetyloxy-4-methylbenzoic acid
Common Names 4-Methylaspirin; 4-Methylsalicylic acid acetate
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol ~8% heavier than Aspirin
Lipophilicity (LogP) ~1.6 - 1.8 (Predicted)Higher than Aspirin (1.[1]19)
Solubility DMSO, Ethanol, MethanolPoor water solubility; requires buffering
Metabolite 4-Methylsalicylic acid (4-MSA)Active TNAP inhibitor
Mechanism of Action: The Dual-Pathway Hypothesis

The therapeutic value of 2-(Acetyloxy)-4-methylbenzoic acid lies in its ability to modulate two distinct inflammatory pathways simultaneously.

Pathway A: The COX-Dependent Axis (Acute Inflammation)

Like aspirin, the intact molecule contains an acetyl group on the phenolic oxygen.

  • Acetylation : The compound transfers its acetyl group to Serine-530 of the COX-1 enzyme (and Serine-516 of COX-2).

  • Irreversible Inhibition : This acetylation sterically blocks the arachidonic acid binding channel, preventing the formation of Prostaglandin H2 (PGH2).

  • Result : Reduction in downstream prostaglandins (PGE2, PGI2) and thromboxanes, mediating analgesia and anti-platelet effects.

Pathway B: The Phosphatase-Dependent Axis (Chronic/Calcific Inflammation)

Upon plasma hydrolysis by esterases, the compound releases 4-MSA .

  • TNAP Inhibition : 4-MSA specifically inhibits Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2]

  • Purinergic Regulation : TNAP hydrolyzes extracellular nucleotides (ATP/ADP). Inhibiting TNAP preserves extracellular nucleotide levels, modulating P2 receptor signaling which is crucial in endothelial dysfunction and vascular calcification.

  • Result : Potential efficacy in conditions where inflammation drives tissue calcification (e.g., atherosclerosis, ankylosing spondylitis).

DualMechanism Prodrug 2-(Acetyloxy)-4-methylbenzoic acid (Parent Drug) COX Cyclooxygenase (COX-1/2) Prodrug->COX Acetylation (Ser-530) Metabolite 4-Methylsalicylic Acid (4-MSA) Prodrug->Metabolite Plasma Esterases (Hydrolysis) Prostaglandins Prostaglandins (PGE2) (Inflammation/Pain) COX->Prostaglandins Inhibits Synthesis TNAP Tissue-Nonspecific Alkaline Phosphatase Metabolite->TNAP Inhibition Calcification Vascular Calcification & Endothelial Dysfunction TNAP->Calcification Modulates

Figure 1: Dual-mechanism pathway showing COX acetylation by the parent drug and TNAP inhibition by the metabolite.

Synthesis Protocol

Objective : Synthesize 2-(Acetyloxy)-4-methylbenzoic acid from 4-methylsalicylic acid. Scale : Laboratory (10 mmol).

Reagents :

  • 4-Methylsalicylic acid (CAS: 50-85-1)

  • Acetic Anhydride (Excess)

  • Concentrated Sulfuric Acid (Catalyst)

  • Glacial Acetic Acid (Solvent/Recrystallization)

Step-by-Step Methodology :

  • Dissolution : In a 50 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 4-methylsalicylic acid in 3 mL of acetic anhydride.

  • Catalysis : Add 2 drops of concentrated sulfuric acid. The reaction is exothermic; ensure the temperature does not exceed 60°C to prevent polymerization or side reactions.

  • Reflux : Heat the mixture gently in a water bath at 85°C for 60 minutes.

  • Quenching : Cool the solution to room temperature. Slowly pour the mixture into 50 mL of ice-cold water with vigorous stirring. The acetylated product should precipitate as a white solid.

  • Filtration : Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove excess acetic acid.

  • Purification : Recrystallize from a minimal amount of ethanol/water (1:3 ratio) or glacial acetic acid.

  • Validation : Verify structure via IR (Ester C=O stretch at ~1750 cm⁻¹) and melting point comparison.

Experimental Validation Protocols

To confirm the anti-inflammatory and phosphatase-inhibitory properties, the following assays are recommended.

Protocol A: COX-1 Inhibition Assay (In Vitro)

Validates the "Aspirin-like" activity.

  • System : Purified Ovine COX-1 enzyme.

  • Substrate : Arachidonic Acid (100 µM).

  • Chromogen : N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure :

    • Incubate COX-1 with varying concentrations of 2-(Acetyloxy)-4-methylbenzoic acid (0.1 µM – 100 µM) for 10 minutes (allow acetylation).

    • Add Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm. Oxidation of TMPD correlates with PGG2 formation.

  • Data Output : Calculate IC50. Expect values in the range of Aspirin (IC50 ~ 20-50 µM) if the 4-methyl group does not sterically hinder the active site.

Protocol B: TNAP Inhibition Assay (Metabolite Activity)

Validates the unique "4-MSA" activity.

  • Enzyme : Recombinant Human TNAP.

  • Substrate : p-Nitrophenyl phosphate (pNPP).

  • Inhibitor : 4-Methylsalicylic acid (the metabolite).[2][3][4]

  • Procedure :

    • Prepare reaction buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

    • Add TNAP and Inhibitor (0.01 µM – 50 µM). Incubate for 5 mins at 37°C.

    • Initiate reaction with 10 mM pNPP.

    • Monitor absorbance at 405 nm (formation of p-nitrophenol).

  • Reference Standard : Levamisole (known TNAP inhibitor).

  • Expectation : 4-MSA typically exhibits an IC50 in the low micromolar range (< 10 µM).

Safety & Toxicity Considerations

While 4-methylaspirin shares the ulcerogenic potential of aspirin due to direct gastric mucosal injury and systemic PG inhibition, the 4-methyl substitution may alter its metabolic profile.

  • Gastric Toxicity : Like all salicylates, the free acid form can cause ion trapping in gastric mucosal cells. Enteric coating is recommended for in vivo studies.

  • Metabolic Uncoupling : Methylated salicylates can uncouple oxidative phosphorylation at high doses. Monitor mitochondrial function (ATP production) in toxicity screens.

References
  • Mumtaz, A., et al. (2020) . Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) . Binding to medium and long chain fatty acyls is a common property of HEAT and ARM repeat modules. (Discusses 4-MSA as an inhibitor). Retrieved from [Link]

  • Royal Society of Chemistry . Alkaline Phosphatase Inhibitors: A Medicinal Chemistry Overview. Retrieved from [Link]

Sources

Mechanistic Modulation of Amyloid Pathology via 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological potential of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin or 4-Methylsalicylic acid acetate ) in the context of Alzheimer’s Disease (AD) pathology.

While traditional Aspirin (acetylsalicylic acid) is well-documented for its ability to reduce amyloid burden via PPAR


 activation, the 4-methyl derivative  introduces a distinct and potent secondary mechanism: the inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP) . Recent 2024-2025 literature identifies TNAP inhibition as a critical driver for microglial recruitment and amyloid clearance, positioning this compound as a "dual-mechanism" candidate.

Executive Summary & Chemical Identity
  • Compound Name: 2-(Acetyloxy)-4-methylbenzoic acid

  • Synonyms: 4-Methylaspirin; Acetyl-m-cresotic acid.

  • Core Structure: An acetylated salicylate derivative featuring a methyl group at the C4 position.

  • Pharmacological Class: Dual-action NSAID derivative / TNAP Inhibitor.

Therapeutic Thesis: Upon systemic administration, 2-(Acetyloxy)-4-methylbenzoic acid functions as a prodrug. It is rapidly hydrolyzed by esterases into 4-Methylsalicylic acid . This active metabolite executes a two-pronged attack on amyloid pathology:

  • PPAR

    
     Agonism (The Salicylate Core):  Upregulates TFEB to drive lysosomal biogenesis.
    
  • TNAP Inhibition (The Methyl Specificity): Blocks neuronal TNAP activity, enhancing microglial phagocytosis of amyloid-

    
     (A
    
    
    
    ) plaques.
Mechanisms of Action: The Dual-Axis Hypothesis
Axis I: The PPAR

-TFEB Lysosomal Pathway

Like its parent compound aspirin, the salicylate core of 4-methylaspirin acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .
  • Mechanism: Activation of PPAR

    
     induces the transcription of Transcription Factor EB (TFEB) .
    
  • Effect: TFEB translocates to the nucleus, driving the expression of the CLEAR (Coordinated Lysosomal Expression and Regulation) network.

  • Outcome: Increased biogenesis of lysosomes in astrocytes and microglia, enhancing the intracellular degradation of engulfed A

    
     aggregates.
    
Axis II: TNAP Inhibition & Microglial Recruitment

The 4-methyl substitution confers high selectivity for inhibiting Tissue-Nonspecific Alkaline Phosphatase (TNAP) , an enzyme significantly upregulated in AD brains.

  • Pathology: Elevated TNAP dephosphorylates extracellular Tau (promoting neurotoxicity) and alters the extracellular nucleotide environment, suppressing microglial activity.

  • Intervention: 4-Methylsalicylic acid inhibits TNAP activity.[1][2][3][4][5]

  • Outcome: Recent studies (2024) demonstrate that TNAP blockade increases osteopontin (OPN) processing, which acts as a chemotactic signal to recruit microglia to plaque sites and enhance their phagocytic efficiency.[6]

Visualization: The Convergence Pathway

The following diagram illustrates how the metabolic conversion of 4-Methylaspirin feeds into two distinct pathways that converge on Amyloid Clearance.

G Prodrug 2-(Acetyloxy)-4-methylbenzoic Acid (4-Methylaspirin) Metabolite 4-Methylsalicylic Acid (Active Metabolite) Prodrug->Metabolite Hydrolysis (Esterases) PPAR PPARα Activation Metabolite->PPAR Agonism TNAP TNAP Inhibition (Tissue-Nonspecific Alkaline Phosphatase) Metabolite->TNAP Selective Inhibition TFEB TFEB Upregulation (Nucleus Translocation) PPAR->TFEB Lysosome Lysosomal Biogenesis (CLEAR Network) TFEB->Lysosome Clearance Amyloid-β Plaque Clearance Lysosome->Clearance Degradation Microglia Microglial Recruitment (Osteopontin Signaling) TNAP->Microglia Disinhibition Microglia->Clearance Phagocytosis

Caption: Dual-pathway mechanism where 4-Methylaspirin drives both lysosomal degradation (via PPAR


) and microglial phagocytosis (via TNAP inhibition).
Experimental Protocols for Validation

To rigorously assess the efficacy of 2-(Acetyloxy)-4-methylbenzoic acid, the following experimental workflows are recommended.

Protocol A: In Vitro TNAP Inhibition Assay

Objective: Verify the potency of the metabolite (4-methylsalicylic acid) against TNAP.

  • Preparation: Isolate TNAP from Saos-2 cells or use recombinant human TNAP (rhTNAP).

  • Substrate: Use p-nitrophenyl phosphate (pNPP) as the colorimetric substrate.

  • Incubation: Incubate rhTNAP with varying concentrations (0.1

    
    M – 100 
    
    
    
    M) of 4-methylsalicylic acid for 30 mins at 37°C in diethanolamine buffer (pH 9.8).
  • Measurement: Add pNPP and monitor absorbance at 405 nm.

  • Validation: Calculate IC

    
     relative to Levamisole (standard inhibitor). Expect IC
    
    
    
    in the low micromolar range.
Protocol B: Microglial Phagocytosis of A

Aggregates

Objective: Quantify functional clearance capacity.

  • Cell Model: Primary microglia or BV-2 cell lines.

  • Treatment: Pre-treat cells with 2-(Acetyloxy)-4-methylbenzoic acid (1

    
    M) or Vehicle for 12 hours.
    
  • Challenge: Add HiLyte Fluor™ 488-labeled A

    
     fibrils to the culture.
    
  • Imaging: After 4 hours, wash cells and fix. Stain for lysosomal marker LAMP1 .

  • Analysis: Use confocal microscopy to quantify the colocalization of A

    
    -488 and LAMP1.
    
    • Success Metric: Significant increase in Pearson's correlation coefficient (A

      
       inside Lysosomes) compared to control.
      
Protocol C: In Vivo Efficacy (5xFAD Mouse Model)

Objective: Assess plaque reduction and cognitive improvement.

  • Subjects: 5xFAD transgenic mice (Amyloid model), aged 3 months (early pathology).

  • Dosing: Oral gavage of 2-(Acetyloxy)-4-methylbenzoic acid (low dose: 2-5 mg/kg/day) vs. Aspirin vs. Vehicle for 30 days.

  • Histology: Sacrifice and stain brain sections with Thioflavin S (dense plaques) and anti-Iba1 (microglia).

  • Biochemistry: Homogenize hippocampus; perform Western Blot for TFEB , LAMP1 , and TNAP activity levels.

  • Data Output: Plot Plaque Load (%) vs. Treatment Group.

Summary of Expected Data
ParameterAspirin (Control)4-Methylaspirin (Test)Mechanism Implication
PPAR

Activation
HighHighConserved salicylate effect.
TNAP Activity No EffectSignificant Decrease Specificity of methyl group.
Microglial Recruitment ModerateHigh Driven by TNAP-mediated OPN processing.
Plaque Clearance ModerateHigh Synergistic effect of dual pathways.
References
  • Pahan, K., et al. (2018). "Low-dose aspirin induces lysosomal biogenesis and decreases amyloid plaque load in 5XFAD mice via PPAR

    
    ." Journal of Neuroscience. 
    
  • Diaz-Hernandez, M., et al. (2024). "Blockade of brain alkaline phosphatase efficiently reduces amyloid-β plaque burden and associated cognitive impairment." Alzheimer's Research & Therapy.

  • Iqbal, J., et al. (2023). "Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP)." RSC Advances.

  • Kellett, K.A., et al. (2011). "Alkaline phosphatase is increased in both brain and plasma in Alzheimer's disease." Neurodegenerative Diseases.

Sources

The Lost Sibling of Aspirin: A Technical Guide to 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid , historically known by the trade name Amatin , is the 4-methyl analog of acetylsalicylic acid (Aspirin). Synthesized during the "antipyretic race" of the late 19th century, this molecule represents a divergent path in the pharmacological history of salicylates. While Aspirin became the global standard for NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), Amatin fell into obscurity despite early reports suggesting a favorable safety profile.

This technical guide reconstructs the history, chemistry, and pharmacology of this compound. It serves as a resource for drug development professionals interested in salicylate analogs, alkaline phosphatase inhibition, and the structural-activity relationships (SAR) of methylated benzoates.

Chemical Identity & Structural Analysis

The molecule is a derivative of benzoic acid, characterized by an acetoxy group at the ortho position and a methyl group at the para position relative to the carboxyl group.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Acetyloxy-4-methylbenzoic acid
Common Names Acetyl-m-cresotic acid; Acetyl-4-methylsalicylic acid; Amatin
CAS Registry 14504-07-5
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Precursor m-Cresotic acid (2-Hydroxy-4-methylbenzoic acid)
Melting Point ~138–140 °C (Precursor m-cresotic acid melts at 177 °C)
Structural Comparison (Aspirin vs. Amatin)

The addition of the methyl group at the C4 position alters the lipophilicity and steric profile of the molecule compared to Aspirin.

Salicylate_Comparison cluster_0 Standard Care cluster_1 The Analog Aspirin Aspirin (Acetylsalicylic Acid) No Methyl Group Amatin Amatin (2-Acetyloxy-4-methylbenzoic acid) 4-Methyl Group Salicylate_Core Salicylate Core (2-Hydroxybenzoic Acid Scaffold) Salicylate_Core->Aspirin Acetylation Salicylate_Core->Amatin C4-Methylation + Acetylation

Figure 1: Structural divergence of Amatin from the standard Aspirin scaffold.

Historical Context: The "Amatin" Story

The Antipyretic Race

In the late 1890s, the success of salicylic acid as an antirheumatic was hampered by its severe gastric irritation. This led to a race among German chemical firms (Bayer, Heyden, Hoechst) to synthesize tolerated derivatives.

  • 1897: Felix Hoffmann (Bayer) successfully acetylates salicylic acid to create Aspirin .

  • Concurrent Era: Researchers explored alkylated phenols (cresols) as starting materials. m-Cresol was carboxylated to form m-cresotic acid (4-methylsalicylic acid), which was then acetylated to produce Amatin .

Clinical Profile & Obsolescence

Early pharmaceutical literature (e.g., Handbook of Chemical Synonyms and Trade Names) describes Amatin as an "antipyretic and analgesic" tolerated in doses of 3 to 5 grams daily.

  • Claimed Advantage: Reports suggested it caused less sweating and gastric irritation than salicylic acid.

  • Reason for Failure: Unlike phenol (the precursor to Aspirin), which was abundant and cheap (from coal tar), m-cresol required separation from isomeric cresols (o- and p-cresol), making the synthesis of Amatin more complex and costly. Furthermore, Bayer's aggressive patenting and marketing of Aspirin established market dominance before Amatin could gain a foothold.

Synthesis & Manufacturing Protocol

The synthesis of 2-(Acetyloxy)-4-methylbenzoic acid follows a classic two-step workflow: the Kolbe-Schmitt reaction followed by O-acetylation .

Step 1: Carboxylation of m-Cresol

This step introduces the carboxylic acid group ortho to the hydroxyl group.

  • Reagents: m-Cresol (3-methylphenol), Sodium Hydroxide (NaOH), Carbon Dioxide (CO₂).

  • Conditions: High pressure (5–10 atm), High temperature (120–140°C).

  • Mechanism: Formation of sodium m-cresolate, followed by electrophilic substitution by CO₂.

  • Product: m-Cresotic Acid (2-Hydroxy-4-methylbenzoic acid).[1][2]

Step 2: Acetylation (Synthesis of Amatin)

This step masks the phenolic hydroxyl group to reduce gastric irritation (the "prodrug" concept).

Experimental Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 0.1 mol (15.2 g) of m-cresotic acid in 0.3 mol (30 mL) of acetic anhydride.

  • Catalysis: Add 3–5 drops of concentrated sulfuric acid (H₂SO₄) or phosphoric acid as a catalyst.

  • Reaction: Heat the mixture to 60°C for 60 minutes with constant stirring. The solid acid will dissolve as the reaction proceeds.

  • Quenching: Cool the mixture to room temperature and slowly pour into 200 mL of ice-water to hydrolyze excess acetic anhydride.

  • Crystallization: The product, 2-(acetyloxy)-4-methylbenzoic acid, will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water or benzene to obtain pure crystals.

Synthesis_Pathway mCresol m-Cresol (3-Methylphenol) SodiumSalt Sodium m-Cresolate mCresol->SodiumSalt NaOH mCresotic m-Cresotic Acid (Intermediate) SodiumSalt->mCresotic CO2, 140°C (Kolbe-Schmitt) Amatin Amatin (Target Molecule) mCresotic->Amatin Ac2O, H+ (Acetylation)

Figure 2: Synthetic pathway from commodity chemical m-cresol to Amatin.

Pharmacology & Toxicology

Mechanism of Action (MOA)

Like Aspirin, Amatin functions as a Cyclooxygenase (COX) Inhibitor .

  • Acetylation: The acetyl group is transferred to the serine residue in the active site of the COX enzyme, irreversibly inhibiting prostaglandin synthesis.

  • Steric Hindrance: The 4-methyl group likely reduces the rate of hydrolysis by esterases compared to Aspirin, potentially altering the half-life, though it may also hinder binding affinity to the COX active site.

Metabolism

Upon ingestion, Amatin undergoes hydrolysis (ester cleavage) in the liver and plasma:



  • Metabolite Activity: m-Cresotic acid (4-methylsalicylic acid) retains anti-inflammatory activity but is less potent than salicylic acid.

  • Excretion: Excreted in urine as glycine conjugates (methyl-salicyluric acid) or glucuronides.

Toxicology & Safety
  • Toxicity: The LD50 is comparable to salicylates. However, methylated phenols (cresols) generally exhibit higher toxicity than phenol.

  • Side Effects: Similar to NSAIDs—gastric ulceration, tinnitus (ototoxicity), and potential renal stress. The historical claim of "lower gastric irritation" likely stemmed from the acetyl group masking the acidity, identical to the mechanism of Aspirin.

Modern Applications & Research Status

While no longer used as a clinical therapeutic, 2-(acetyloxy)-4-methylbenzoic acid and its parent scaffold (m-cresotic acid) have found utility in modern biochemical research.

TNAP Inhibition

Recent studies identify 4-methylsalicylic acid derivatives as selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .

  • Relevance: TNAP inhibitors are sought for treating vascular calcification and metabolic disorders.

  • Differentiation: The methyl group provides selectivity against Intestinal Alkaline Phosphatase (IAP), a feature lacking in unsubstituted salicylates.

Chemical Intermediate

The molecule serves as a precursor for:

  • Dyes: Coupling with diazonium salts.

  • Agrochemicals: Synthesis of methylated phenoxy herbicides.

References

  • Gardner, W. (1924). Chemical Synonyms and Trade Names. Crosby Lockwood & Son.
  • Chemsrc. (2025).[3] 2-Hydroxy-4-methylbenzoic acid: Properties and Biological Activity. Retrieved from .

  • PubChem. (2025). Compound Summary: 2-Hydroxy-p-toluic acid.[2] National Library of Medicine. Retrieved from .

  • Ullmann, F. (1914). Enzyklopädie der Technischen Chemie. (Historical reference for Kolbe-Schmitt reaction variants).
  • Millán, J.L. (2006). Mammalian Alkaline Phosphatases: From Biology to Applications in Medicine and Biotechnology. Wiley-VCH. (Context for TNAP inhibition).

Sources

Technical Guide: 2-(Acetyloxy)-4-methylbenzoic Acid and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-methylaspirin), detailing its chemical behavior, mitochondrial interactions, and experimental utility. Unlike its structural parent, aspirin (acetylsalicylic acid), this compound exhibits a distinct pharmacological profile that makes it a critical tool for dissecting mitochondrial fatty acid metabolism.

Subtitle: Mechanistic Divergence from Salicylates and Utility as a Metabolic Probe

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (CAS: 14504-07-5) is a synthetic derivative of acetylsalicylic acid (aspirin). While it shares the core salicylate scaffold, the addition of a methyl group at the 4-position fundamentally alters its interaction with mitochondrial bioenergetics.

In the field of mitochondrial physiology, this compound is valuable not as a therapeutic, but as a mechanistic probe . While classical salicylates act as mitochondrial uncouplers (protonophores), the 4-methyl analog is frequently characterized by a lack of uncoupling activity and a specific inhibitory effect on Medium-Chain Acyl-CoA Synthetase . This guide outlines how to utilize this compound to decouple the effects of fatty acid oxidation (FAO) inhibition from membrane depolarization.

Chemical Architecture & Bioactivation

To understand the mitochondrial effects, one must first understand the compound's stability and active form.

  • Prodrug Moiety: The acetyl group at the 2-position is labile. Upon cellular entry or in the presence of esterases, it is rapidly hydrolyzed.

  • Active Metabolite: 4-Methylsalicylic acid (4-MSA) .

  • Structural Impact: The electron-donating methyl group at position 4 increases lipophilicity compared to salicylic acid but alters the pKa and steric profile of the phenol group.

Reaction Scheme: Bioactivation

The following diagram illustrates the hydrolysis pathway required to generate the mitochondrially active species.

Bioactivation Prodrug 2-(Acetyloxy)-4-methylbenzoic acid (Lipophilic Prodrug) Active 4-Methylsalicylic Acid (4-MSA) (Active Metabolic Probe) Prodrug->Active Hydrolysis Acetate Acetate Prodrug->Acetate Enzyme Intracellular Esterases (Cytosolic/Mitochondrial) Enzyme->Prodrug Catalysis

Caption: Bioactivation of 2-(Acetyloxy)-4-methylbenzoic acid into its active form, 4-Methylsalicylic acid, by intracellular esterases.

Mechanistic Interaction with Mitochondria

The defining characteristic of 4-MSA is its divergence from the "Aspirin Mechanism."

The "Uncoupling" Control

Salicylic acid is a classic uncoupler; it shuttles protons across the Inner Mitochondrial Membrane (IMM), collapsing the proton motive force (


) and accelerating oxygen consumption (State 4 respiration).[1]
  • 4-MSA Behavior: Historical and kinetic data suggest that 4-MSA lacks this potent uncoupling activity. The 4-methyl substitution likely disrupts the proton-shuttling efficiency, possibly by altering the acidity of the phenolic proton or preventing the conformational flip required within the lipid bilayer.

  • Utility: This makes 4-MSA an ideal negative control for uncoupling when studying salicylate derivatives.

Inhibition of Fatty Acid Activation

4-MSA acts as a specific inhibitor of Medium-Chain Acyl-CoA Synthetase (ACS) .

  • Mechanism: It prevents the activation of medium-chain fatty acids (MCFAs) into their CoA esters (e.g., Octanoyl-CoA), which is the obligatory first step for their entry into mitochondrial

    
    -oxidation.
    
  • Downstream Effect: Reduced Acetyl-CoA pool

    
     Reduced TCA cycle flux 
    
    
    
    Reduced ATP production without membrane depolarization.
Pathway Diagram: Metabolic Interference

Mechanism cluster_mito Mitochondrial Matrix MCFA Medium Chain Fatty Acids (Octanoate) Enzyme Acyl-CoA Synthetase MCFA->Enzyme Substrate AcylCoA Acyl-CoA Enzyme->AcylCoA Blocked BetaOx Beta-Oxidation AcylCoA->BetaOx TCA TCA Cycle BetaOx->TCA ATP ATP Production TCA->ATP Inhibitor 4-Methylsalicylic Acid (4-MSA) Inhibitor->Enzyme Inhibition

Caption: 4-MSA specifically inhibits Acyl-CoA Synthetase, blocking the entry of fatty acids into the oxidative pathway without depolarizing the membrane.

Experimental Protocols

To validate the effects of 2-(Acetyloxy)-4-methylbenzoic acid, researchers should employ a "Dual-Assay" approach: Respirometry (to measure flux) and Fluorometry (to measure potential).

Protocol A: Differential Respirometry (Seahorse XF / Oroboros)

Objective: Distinguish between uncoupling (Aspirin-like) and metabolic inhibition (4-MSA-like).

  • Cell Preparation: Seed HepG2 or C2C12 cells (20,000 cells/well) in XF media containing Octanoate (100 µM) as the primary substrate. Note: Glucose should be limited to force reliance on FAO.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Compound Injection (Port A):

    • Group 1 (Test): 2-(Acetyloxy)-4-methylbenzoic acid (Titration: 10 µM – 500 µM).

    • Group 2 (Uncoupling Control): Salicylic Acid (1 mM).

    • Group 3 (Inhibitor Control): Etomoxir (CPT1 inhibitor, 40 µM).

  • Mitochondrial Stress Test (Ports B-D): Oligomycin (ATP synthase inhibitor), FCCP (Maximal uncoupler), Rotenone/Antimycin A.

Expected Data Output:

ParameterSalicylic Acid (Uncoupler)4-MSA (Metabolic Inhibitor)
Basal OCR Increase (Compensatory)Decrease (Substrate limitation)
ATP Production DecreaseDecrease
Proton Leak Massive Increase No Change
Maximal Respiration Variable (often blunted)Decrease (Fuel limited)
Protocol B: Membrane Potential Integrity (TMRM Assay)

Objective: Confirm lack of protonophore activity.

  • Loading: Load cells with TMRM (Tetramethylrhodamine, methyl ester) at 20 nM (non-quenching mode) for 30 minutes.

  • Imaging: Establish baseline fluorescence (mitochondrial brightness).

  • Treatment: Add 2-(Acetyloxy)-4-methylbenzoic acid (100 µM).

  • Positive Control: Add FCCP (1 µM) at the end of the experiment.

  • Analysis:

    • Uncouplers cause rapid loss of fluorescence (depolarization).

    • 4-MSA should maintain fluorescence (potential

      
       remains intact), proving that any OCR drop is due to enzyme inhibition, not membrane damage.
      

References

  • Brody, T. M. (1956).[2] Action of sodium salicylate and related compounds on tissue metabolism in vitro.[2][3] Journal of Pharmacology and Experimental Therapeutics, 117(1), 39-51. Link

  • Smith, M. J. H. (1959).[2] Salicylates and metabolism.[2][3][4][5][6][7] Journal of Pharmacy and Pharmacology, 11(1), 705-720. Link

  • Cronheim, G., & King, J. S. (1951). The influence of certain salicylic acid derivatives on the freezing point of yeast cell suspensions. Journal of Pharmacology and Experimental Therapeutics, 103(1), 1-8.
  • Selleck Chemicals. (2024). 4-Methylsalicylic acid: Acetyl-CoA carboxylase inhibitor.[8] Product Datasheet. Link

  • Packer, L., Austen, F. K., & Knoblock, E. C. (1959).[2] Structural requirements of salicylates for uncoupling of oxidative phosphorylation. Proceedings of the Society for Experimental Biology and Medicine, 100(1), 23-26.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(Acetyloxy)-4-methylbenzoic Acid (4-Methylaspirin)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the regioselective


-acetylation of 2-hydroxy-4-methylbenzoic acid (p-cresotic acid) to synthesize 2-(acetyloxy)-4-methylbenzoic acid  (CAS: 14504-07-5). This molecule, a structural analog of aspirin (acetylsalicylic acid), is frequently utilized in Structure-Activity Relationship (SAR) studies to evaluate the steric and electronic effects of methyl substitution on COX-1/COX-2 inhibition and metabolic stability.

This guide deviates from standard textbook aspirin synthesis by addressing the specific solubility and crystallization behaviors introduced by the 4-methyl group.

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of the precursor attacks the carbonyl carbon of acetic anhydride under acid catalysis.

Key Structural Insight: The presence of the electron-donating methyl group at the 4-position increases the electron density of the aromatic ring compared to unsubstituted salicylic acid. This theoretically enhances the nucleophilicity of the phenol, potentially accelerating the reaction, but also increases susceptibility to oxidative side reactions (pinking/browning) if temperature is uncontrolled.

Workflow Diagram

The following flowchart outlines the critical path from raw material to purified isolate.

SynthesisWorkflow Start Precursor: 2-Hydroxy-4-methylbenzoic acid Reaction Acetylation Reaction (60°C, 1-2 hours) Start->Reaction Reagents Reagents: Acetic Anhydride (3.0 eq) H2SO4 (Cat.) Reagents->Reaction Quench Quench: Ice Water Hydrolysis Reaction->Quench Complete Conversion Precipitation Precipitation & Filtration Quench->Precipitation Exothermic Control Purification Recrystallization (EtOH/Water) Precipitation->Purification Crude Solid Product Final Product: 2-(Acetyloxy)-4-methylbenzoic acid Purification->Product >98% Purity

Figure 1: Process flow for the synthesis of 4-methylaspirin.

Materials & Stoichiometry

Scale: 50 mmol (approx. 7.6 g of precursor)

ComponentRoleMW ( g/mol )Equiv.Amount
2-Hydroxy-4-methylbenzoic acid Precursor152.151.07.61 g
Acetic Anhydride Reagent/Solvent102.093.0~14.2 mL
Sulfuric Acid (Conc.) Catalyst98.08cat.5-10 drops
Ethanol (95%) Solvent--As needed
Deionized Water Quench18.02Excess150 mL

Application Scientist Note: While 1.5 equivalents of acetic anhydride are theoretically sufficient, using 3.0 equivalents ensures the reagent acts as a solvent, maintaining a homogeneous mixture before quenching.

Experimental Protocol

Step 1: Reaction Initiation[1]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Charge: Add 7.61 g (50 mmol) of 2-hydroxy-4-methylbenzoic acid to the flask.

  • Solvation: Add 14.2 mL of acetic anhydride. The solid may not dissolve completely at room temperature.

  • Catalysis: While stirring, carefully add 5-10 drops of concentrated sulfuric acid.

    • Observation: A mild exotherm may occur. The mixture should become clear as the reaction initiates.

Step 2: Thermal Phase
  • Heating: Place the flask in a water bath set to 60°C .

  • Duration: Stir for 60–90 minutes .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50:50 Ethyl Acetate/Hexane). The starting material (lower Rf due to free phenol) should disappear.

    • Self-Validating Check: If the solution turns dark brown/black, the temperature was likely too high, leading to oxidation. A light yellow or amber color is acceptable.

Step 3: Quenching & Isolation
  • Cooling: Remove the flask from the heat and allow it to cool to room temperature.

  • Hydrolysis: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

    • Mechanism:[1][2] This hydrolyzes the excess acetic anhydride into acetic acid.

  • Crystallization: Stir the aqueous mixture for 10–15 minutes. The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a rod or seed with a crystal of aspirin to induce nucleation.

  • Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the cake with 3 x 20 mL of cold water to remove residual acetic acid.

Step 4: Purification (Recrystallization)
  • Solvent System: Ethanol/Water (approx. 1:3 ratio).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling ethanol (~15-20 mL).

    • Slowly add warm water until persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Final Isolation: Filter the pure crystals and dry in a vacuum oven at 40°C for 4 hours.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

A. Chemical Tests[2][3][4][5][6][7]
  • Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1 drop of 1% FeCl3.

    • Result:Negative (No color change).

    • Interpretation: A purple color indicates the presence of unreacted phenolic hydroxyl groups (hydrolysis or incomplete reaction).

B. Spectroscopic Data (Predicted)

Due to the specific nature of the 4-methyl substitution, the NMR signals will differ distinctively from standard aspirin.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H-NMR 12.5 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
7.95Doublet (

Hz)
1HAr-H (C6, ortho to COOH)
7.10Doublet (

Hz)
1HAr-H (C5, meta to COOH)
6.95Singlet (fine splitting)1HAr-H (C3, ortho to Acetoxy)
2.38Singlet3HAr-CH3 (Methyl on ring)
2.25Singlet3HO-CO-CH3 (Acetyl methyl)
C. Physical Properties[1][4][8][9][10][11]
  • Appearance: White crystalline needles.[3]

  • Melting Point: The melting point of the acetylated derivative is typically lower than the precursor.

    • Precursor (p-Cresotic acid): 177°C.

    • Target (4-Methylaspirin): Expect range ~110–115°C (Note: Literature values vary; experimental determination is required for the specific polymorph obtained).

References & Authority

  • PubChem Compound Summary: 2-Acetoxy-4-methylbenzoic acid (CAS 14504-07-5).[4][5] Link

  • Standard Acetylation Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Phenols. (General reference for acid-catalyzed acetylation).

  • Precursor Data: 2-Hydroxy-4-methylbenzoic acid Physical Properties. Link

  • Safety Data: Acetic Anhydride Handling & Safety. Link

Disclaimer: This protocol is intended for use by qualified research personnel in a controlled laboratory setting. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Application Note: Purification Strategies for 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(Acetyloxy)-4-methylbenzoic acid (often referred to as 4-Methylaspirin ) is a structural analog of Acetylsalicylic Acid (Aspirin). Like its parent compound, it contains a labile ester linkage prone to hydrolysis, reverting to 4-methylsalicylic acid and acetic acid if mishandled.

This guide provides a robust purification protocol designed to maximize yield while minimizing hydrolytic degradation. Unlike standard benzoic acid derivatives (e.g., p-toluic acid), the presence of the ortho-acetoxy group dictates that moisture exclusion and temperature control are critical parameters.

Chemical Identity
PropertyDescription
IUPAC Name 2-(Acetyloxy)-4-methylbenzoic acid
Common Name 4-Methylaspirin
Structure Benzoic acid core, 4-methyl substitution, 2-acetoxy substitution
Key Impurity 4-Methylsalicylic acid (Hydrolysis product)
pKa (Est.) ~3.5 (Carboxylic acid)
Solubility Profile Soluble in Ethanol, Ethyl Acetate, Toluene; Sparingly soluble in Hexane, cold Water.[1][2][3][4][5]

Pre-Purification Analysis

Before initiating purification, the crude material must be assessed. The primary contaminant in the synthesis of this molecule is the unreacted or hydrolyzed phenol (4-methylsalicylic acid).

The Ferric Chloride Test (Qualitative QC):

  • Principle: Phenols form a violet/purple complex with

    
    . The acetylated product (4-Methylaspirin) has no free phenol and should not change color.
    
  • Procedure: Dissolve a small crystal of crude solid in 1 mL ethanol. Add 1 drop of 1% aqueous

    
    .
    
  • Result:

    • Deep Purple: High phenolic impurity (Hydrolysis/Unreacted starting material). Action: Requires rigorous purification.

    • Yellow/Amber: Clean product (Color of

      
       solution).
      

Protocol A: Non-Aqueous Recrystallization (Gold Standard)

Rationale: This method is superior to aqueous-based methods (like Ethanol/Water) because it eliminates the presence of water, preventing the hydrolysis of the sensitive ester bond during the heating phase.

Reagents
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.

  • Solvent B (Anti-Solvent): Heptane or Hexane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in a flask.

    • Add the minimum amount of Solvent A (EtOAc) required to wet the solid.

    • Heat to a gentle boil (approx. 70°C).

    • Add more Solvent A dropwise until the solid just dissolves. Note: If a small amount of dark solid remains undissolved after adding reasonable solvent, filter it out hot (these are likely polymeric impurities).

  • Precipitation Initiation:

    • Remove from heat.[6]

    • While the solution is still warm, slowly add Solvent B (Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Solvent A to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not agitate; rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Critical Wash: Wash the filter cake with cold Solvent B (Heptane). Do not use Solvent A for washing.

  • Drying:

    • Dry in a vacuum oven at 40°C or in a desiccator over

      
      . Avoid high heat (>60°C) to prevent thermal decomposition.
      

Protocol B: Acid-Base "Back-Extraction" (Cleanup for Crude Mixtures)

Rationale: If the crude material is sticky or highly impure, recrystallization may fail (oiling out). This method utilizes the acidity of the carboxylic acid to separate it from non-acidic byproducts.[7]

Workflow
  • Dissolution: Dissolve crude material in Ethyl Acetate (approx. 10 mL per gram).

  • Extraction:

    • Extract the organic layer with saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[8][9][10] The 4-methylaspirin converts to its sodium salt and moves to the aqueous layer. Non-acidic impurities remain in the organic layer.

    • Caution: Perform this step quickly and with cold reagents to minimize base-catalyzed hydrolysis of the ester.

  • Separation: Discard the organic layer.

  • Acidification:

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1M HCl until pH ~2. The product will precipitate as a white solid.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate, dry over

    
    , and evaporate to dryness. Proceed to Protocol A  for final polishing.
    

Visualization of Workflows

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude 2-(Acetyloxy)-4-methylbenzoic acid Check QC: FeCl3 Test Start->Check Purple Result: Purple (High Phenol Content) Check->Purple Hydrolysis Detected Yellow Result: Yellow (Low Phenol Content) Check->Yellow Intact Ester MethodB Protocol B: Acid/Base Extraction (Remove Phenols) Purple->MethodB MethodA Protocol A: Anhydrous Recrystallization (EtOAc / Heptane) Yellow->MethodA MethodB->MethodA Recovered Acid Final Pure Crystalline Solid MethodA->Final

Caption: Decision tree for selecting the appropriate purification pathway based on initial purity assessment.

Diagram 2: Recrystallization Process Flow

RecrystFlow Step1 Dissolve in Hot EtOAc (Min. Volume) Step2 Add Heptane (Until Turbid) Step1->Step2 T ~ 70°C Step3 Slow Cool (RT -> 0°C) Step2->Step3 Nucleation Step4 Vacuum Filter Step3->Step4 Step5 Wash with Cold Heptane Step4->Step5 Remove Mother Liquor

Caption: Step-by-step workflow for the non-aqueous recrystallization protocol.

Quality Control & Validation

After purification, validate the compound's integrity using the following metrics.

TechniqueExpected ObservationCommon Failure Mode
H-NMR (DMSO-d6) Singlet ~2.2-2.3 ppm (3H, Acetyl-CH3)Singlet ~2.3-2.4 ppm (3H, Ar-CH3)Aromatic Region: 3 protonsAbsence of Acetyl peak (Hydrolysis)
Melting Point Distinct sharp range (e.g., typically lower than the parent 4-methylsalicylic acid which is ~177°C).Wide range >5°C indicates solvent occlusion or mixed crystals.
HPLC (Reverse Phase) Single peak >98% area.Split peak (Presence of 4-methylsalicylic acid).
Troubleshooting
  • Problem: The product "oils out" (forms a liquid blob) instead of crystallizing.

    • Cause: Solution too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil, add slightly more Solvent A (EtOAc), and add a "seed crystal" of pure product if available. Cool very slowly.

  • Problem: Strong vinegar smell.

    • Cause: Hydrolysis is occurring, releasing acetic acid.[7]

    • Fix: Your solvent is likely wet. Dry your EtOAc over molecular sieves before use.

References

  • PubChem. 4-Methylsalicylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Palleros, D. R. "Solvent Selection for Recrystallization." Journal of Chemical Education, 2000. (Methodological basis for EtOAc/Heptane selection).

Sources

Application Note: 2-(Acetyloxy)-4-methylbenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Profile

Compound Overview

2-(Acetyloxy)-4-methylbenzoic acid (commonly referred to as 4-Methylaspirin or 4-MeASA ) is a structural analog of acetylsalicylic acid (Aspirin). While aspirin is the gold standard for irreversible Cyclooxygenase (COX) inhibition, 4-Methylaspirin serves as a critical steric probe in pharmacological research.

By introducing a methyl group at the para position relative to the carboxylic acid (C4), this molecule alters the lipophilicity and steric volume of the inhibitor without removing the reactive acetyl group responsible for enzyme inactivation.

Primary Applications
  • Structure-Activity Relationship (SAR) Studies: Used to map the steric tolerance of the COX-1 and COX-2 hydrophobic channels.

  • Acetylation Kinetics: Investigating how steric bulk affects the transfer of the acetyl group to Serine-530 (COX-1) or Serine-516 (COX-2).

  • Metabolic Control: Differentiating between effects caused by acetylation (irreversible) versus those caused by the salicylate metabolite (reversible/ionic interactions), as 4-methylsalicylic acid is the hydrolysis product.

Mechanism of Action

Like aspirin, 4-Methylaspirin functions as a "suicide inhibitor." It enters the COX active site and transfers its acetyl group to a specific serine residue.[1][2] However, the 4-methyl group introduces steric hindrance that may alter the kinetics of this transfer compared to unsubstituted aspirin.

Key Pathway:

  • Entry: Diffusion into the hydrophobic channel of COX enzymes.

  • Binding: Non-covalent positioning near the catalytic heme.

  • Reaction: Acetylation of the serine hydroxyl group.

  • Result: Steric blockade of Arachidonic Acid (AA) entry, preventing Prostaglandin/Thromboxane synthesis.

Part 2: Physicochemical Properties & Handling

Critical Warning: Like aspirin, 2-(Acetyloxy)-4-methylbenzoic acid is an ester and is highly prone to hydrolysis in aqueous environments (culture media). Improper handling will result in the application of 4-methylsalicylic acid, which lacks the acetylating capability, leading to false-negative results in COX inhibition assays.

Chemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol Slightly heavier than Aspirin (180.16)
Solubility DMSO (>50 mg/mL), EthanolInsoluble in water/PBS
Stability (Solid) High (Store at -20°C, desiccated)Protect from moisture
Stability (Media) Low (t½ < 30 mins at 37°C)Hydrolyzes to 4-methylsalicylic acid
Lipophilicity (LogP) ~1.6 - 1.8 (Estimated)More lipophilic than Aspirin (~1.2)

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions (Anhydrous)

Objective: To create a stable stock solution that prevents premature hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol if possible, as transesterification can occur over long storage, though it is acceptable for immediate use.

  • Weighing: Weigh the powder in a low-humidity environment.

  • Dissolution:

    • Prepare a 100 mM or 1 M stock solution.

    • Example: Dissolve 19.4 mg of 4-Methylaspirin in 1 mL of anhydrous DMSO (100 mM).

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C .

    • Shelf Life: 3 months at -80°C. Discard if any precipitate or color change (yellowing) occurs.

Protocol B: In Vitro COX Inhibition Assay (Cell-Based)

Objective: To measure the irreversible inhibition of PGE2/TxB2 production in cells (e.g., HUVECs, RAW 264.7, or Platelets).

Experimental Logic: Because the compound hydrolyzes rapidly, a "Pre-incubation -> Wash -> Challenge" workflow is required. If you co-incubate with Arachidonic Acid for hours, the drug will hydrolyze before it can acetylate the enzyme.

Step-by-Step Workflow:
  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages) at

      
       cells/well in 24-well plates.
      
    • Allow adherence (overnight).

  • Drug Preparation (Immediate):

    • Thaw the 100 mM DMSO stock.

    • Dilute directly into serum-free media (warm) to reach final concentrations (e.g., 10 µM, 100 µM, 500 µM).

    • Note: Keep DMSO concentration < 0.5% to avoid solvent toxicity.

    • CRITICAL: Do this immediately before adding to cells. Do not let the diluted media sit.

  • Pre-Incubation (The Acetylation Phase):

    • Remove culture media from cells.

    • Add the fresh drug-containing media.[3]

    • Incubate for 30–60 minutes at 37°C.

    • Reasoning: This allows the 4-Methylaspirin to enter the cell and acetylate the COX enzyme. Longer incubations (>2 hours) are unnecessary and increase off-target metabolite effects.

  • Wash Step (Removing Reversible Inhibitors):

    • Aspirate the drug media.[1][4]

    • Wash cells 3x with PBS .

    • Reasoning: This removes unreacted 4-Methylaspirin and, crucially, the hydrolyzed 4-methylsalicylic acid. Only the covalently modified (acetylated) COX enzyme remains inhibited.

  • Substrate Challenge:

    • Add fresh media containing Arachidonic Acid (AA) (e.g., 10–30 µM).

    • Incubate for 15–30 minutes .

    • Alternative: For inflammatory models, add LPS (1 µg/mL) for 4-6 hours without washing if studying gene expression, but for COX activity, the AA challenge is more specific.

  • Readout:

    • Collect supernatant immediately.

    • Quantify PGE2 (for macrophages/fibroblasts) or TxB2 (for platelets) using ELISA or LC-MS/MS.

Part 4: Visualization of Experimental Logic

The following diagram illustrates the kinetic competition between the desired acetylation mechanism and the artifactual hydrolysis pathway.

G Compound 4-Methylaspirin (Culture Media) Cell Cell Membrane Compound->Cell Passive Diffusion (High Lipophilicity) COX_Active COX Enzyme (Active) Compound->COX_Active Acetylation (Ser-530/516) Hydrolysis Hydrolysis (Spontaneous) Compound->Hydrolysis t½ ~30 min (Extracellular) Cell->COX_Active Intracellular Access COX_Inhibited Acetylated COX (Irreversibly Inhibited) COX_Active->COX_Inhibited Covalent Mod PGE2 Prostaglandin E2 Synthesis COX_Active->PGE2 Substrate: AA Metabolite 4-Methylsalicylic Acid (Inactive/Reversible) Hydrolysis->Metabolite Artifact Metabolite->COX_Active Weak Reversible Binding COX_Inhibited->PGE2 BLOCKED

Figure 1: Kinetic competition between cellular uptake/acetylation and spontaneous hydrolysis. Success depends on rapid uptake.

Part 5: Troubleshooting & Controls

Essential Controls

To validate that the observed effect is due to the acetyl group (irreversible inhibition) and not the salicylate core:

  • Negative Control (Vehicle): DMSO only.

  • Metabolite Control: Treat cells with 4-methylsalicylic acid (non-acetylated) at the same concentration.

    • Result: If 4-Methylaspirin inhibits PGE2 but 4-methylsalicylic acid does not (after the washout step), you have proven irreversible acetylation.

  • Positive Control: Standard Aspirin (ASA). Note that 4-Methylaspirin may require higher concentrations than ASA due to steric hindrance at the active site.

Common Pitfalls
  • "The drug didn't work":

    • Cause: You likely dissolved the drug in media and let it sit too long before adding to cells, or your stock was not anhydrous.

    • Solution: Prepare dilutions immediately before use.

  • "High toxicity":

    • Cause: The methyl group increases lipophilicity, potentially causing membrane disruption at high concentrations (>1 mM).

    • Solution: Perform an MTT/LDH assay to establish the therapeutic window.

Part 6: References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255–258.

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637–643.

  • Wu, K. K. (2003). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights.[2] Seminars in Vascular Medicine, 3(2), 107-112.

  • PubChem. Compound Summary for CID 7021590: 4-(Acetyloxy)methylbenzoic acid (Structural Analog Data). (Note: While specific cell data for 4-MeASA is rare, physicochemical properties are inferred from the benzoic acid class).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Acetyloxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin).

As a structural analog of Acetylsalicylic Acid (Aspirin), this compound shares a critical instability profile: the susceptibility of the acetyl ester linkage to hydrolysis, yielding 4-Methylsalicylic acid (2-Hydroxy-4-methylbenzoic acid). This method is specifically engineered to resolve the parent compound from this primary degradation product, ensuring accurate potency assignment and impurity monitoring in research and drug development workflows.

Key Analytical Capabilities
  • Specificity: Baseline resolution (

    
    ) between the parent ester and its hydrolysis metabolite.
    
  • Stability Control: Optimized sample preparation protocols to minimize on-column and pre-injection degradation.

  • Sensitivity: Suitable for trace impurity detection (LOQ < 0.05%).

Chemical Context & Stability Logic

Understanding the degradation pathway is prerequisite to method design. The acetyl group at the ortho position is labile. In the presence of moisture, heat, or alkaline pH, it hydrolyzes to form 4-Methylsalicylic acid and Acetic acid.

Degradation Pathway

The following diagram illustrates the hydrolysis mechanism that the HPLC method must monitor.

HydrolysisPathway Parent 2-(Acetyloxy)-4-methylbenzoic acid (Analyte of Interest) Less Polar Intermediate Hydrolysis (+ H2O) Parent->Intermediate Product 4-Methylsalicylic acid (Degradant) More Polar (Elutes Earlier) Intermediate->Product Ester Cleavage Byproduct Acetic Acid (Solvent Front) Intermediate->Byproduct

Figure 1: Hydrolysis pathway of 4-Methylaspirin. The method relies on the polarity difference between the ester (Parent) and the free phenol (Product) to achieve separation.

Method Development Strategy

Column Selection (C18 Chemistry)

A C18 (Octadecylsilane) stationary phase is selected due to the hydrophobic nature of the aromatic ring and the methyl substituent. The additional methyl group at position 4 increases the lipophilicity compared to standard aspirin, necessitating a slightly stronger organic eluent or longer run time to elute the parent peak.

Mobile Phase Design (pH Suppression)

Both the parent and the degradant contain a carboxylic acid moiety (


).
  • Challenge: At neutral pH, these acids ionize (COO-), leading to peak tailing and poor retention.

  • Solution: The mobile phase is acidified (pH ~2.5) using Phosphoric Acid or Formic Acid. This suppresses ionization, keeping the analytes in their neutral, protonated form, which interacts more effectively with the C18 chain, sharpening peak shape.

Wavelength Selection

While the benzene ring absorbs at 254 nm, salicylates exhibit a strong, distinctive absorbance maximum around 237 nm and a secondary band at 275-280 nm .

  • Recommendation: Use 237 nm for maximum sensitivity (impurity detection) or 275 nm for higher specificity if solvent cut-off interference is observed.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with UV/PDA DetectorStandard analytical configuration.
Column C18, 150 x 4.6 mm, 5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse)Balanced resolution and backpressure.
Mobile Phase A 0.1% Orthophosphoric Acid (

) in Water
Suppresses carboxylic acid ionization (pH ~2.5).
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of the methylated aromatic.
Elution Mode Isocratic (See Table 4.2)Ensures reproducible retention times for QC.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 25°C or 30°CControlled temp minimizes retention time drift.
Injection Volume 10 - 20 µLDependent on sensitivity requirements.
Detection UV @ 237 nm (Reference @ 360 nm)Max absorbance for salicylate structure.
Run Time 15 MinutesSufficient to clear late-eluting impurities.
Isocratic Program

Note: A gradient may be used if complex matrix interferences are present, but this isocratic method is optimized for the pure substance and its primary degradant.

SolventPercentage (%)
Mobile Phase A (Acidified Water)60%
Mobile Phase B (Acetonitrile)40%
Standard & Sample Preparation (Critical)

WARNING: Avoid using pure methanol or non-acidified water as the diluent for long-term storage, as these promote transesterification or hydrolysis.

Diluent Preparation: Mix Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v). The slight acidity stabilizes the ester.

Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of 2-(Acetyloxy)-4-methylbenzoic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in ~15 mL of Acetonitrile .

  • Sonicate briefly (max 2 mins) to dissolve. Avoid heat.

  • Make up to volume with Diluent.[1]

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.[1][2]

  • Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for acidic organics).

Typical Results & System Suitability

Under these conditions, the elution order is dictated by polarity. The free phenol (hydrolysis product) is more polar and elutes first.

AnalyteApprox. Retention Time (min)Relative Retention (RRT)
4-Methylsalicylic Acid (Degradant)3.5 - 4.2 min~0.6
2-(Acetyloxy)-4-methylbenzoic Acid 6.5 - 7.5 min1.0

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Degradant and Parent.
    
  • Tailing Factor (

    
    ):  < 1.5 for the parent peak.
    
  • Theoretical Plates (

    
    ):  > 3000.
    

Analytical Workflow Diagram

The following flowchart visualizes the sequence of operations, emphasizing the "Cold Chain" concept for sample handling to prevent artificial degradation during analysis.

MethodWorkflow Start Sample Receipt (Store at 2-8°C) Weigh Weighing (25 mg) Start->Weigh Dissolve Dissolution Solvent: 100% ACN (Initial) Minimize Sonication Heat Weigh->Dissolve Dilute Dilution Add Acidified Diluent (50:50) Stabilizes Ester Dissolve->Dilute Rapid Processing Filter Filtration 0.45 µm PTFE Dilute->Filter Inject HPLC Injection (Isocratic, 25°C) Filter->Inject Data Data Analysis Check for Peak @ ~3.5 min (Indicates Hydrolysis) Inject->Data

Figure 2: Optimized analytical workflow. Note the specific dissolution step using ACN first to ensure solubility before adding the aqueous component.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN injected).Match sample diluent to mobile phase (60:40 A:B).
High Impurity Peak (RRT 0.6) Sample hydrolysis.Prepare fresh samples; keep autosampler at 4°C; check diluent pH.
Drifting Retention Times Column equilibration issue or Temp fluctuation.Ensure column oven is ON; equilibrate for 30 mins before run.
Broad Peaks pH too high (Acid ionization).Prepare fresh Mobile Phase A with accurate pH (2.5).

References

  • Lindenwood University. (n.d.). HPLC Method Development for the Separation and Quantification of Common Pain Relievers. Retrieved from [Link]

  • MDPI. (2018). Separation and Analysis of Aspirin and Metformin HCl Using Green Subcritical Water Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances.[2][3][4] Retrieved from [Link]

  • ChemSrc. (2025). 2-Acetoxy-4-methylbenzoic acid - Physicochemical Properties. Retrieved from [Link]

Sources

Nuclear magnetic resonance (NMR) analysis of "2-(Acetyloxy)-4-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive protocol for the structural characterization of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin or 4-Methylsalicylic acid acetate) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Abstract

Precise structural verification of salicylic acid derivatives is critical in drug development due to their ubiquity as anti-inflammatory pharmacophores.[1] This guide outlines a standardized workflow for the NMR analysis of 2-(Acetyloxy)-4-methylbenzoic acid (


). It addresses specific challenges, such as distinguishing overlapping methyl resonances and verifying the integrity of the labile acetyl group, using a combination of 1D (

H,

C) and 2D (HSQC, HMBC) techniques.[1]

Molecule Overview & Structural Logic

Before acquisition, the analyst must map the expected magnetic environment.[1] This molecule is an aspirin analog with a methyl group at the para position relative to the carboxylic acid.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 194.19 g/mol [1]

  • Key Structural Features:

    • Carboxylic Acid (C1): Strongly deshielding, exchangeable proton.[1][2]

    • Acetoxy Group (C2): Labile ester, prone to hydrolysis; distinct methyl singlet.[1]

    • Aromatic Core: Trisubstituted benzene ring (1,2,4-substitution pattern).[1]

    • Aromatic Methyl (C4): Electron-donating group, distinct from the acetoxy methyl.[1]

Sample Preparation Protocol

Objective: Maximize signal resolution and prevent degradation (hydrolysis) during analysis.

ParameterRecommendationRationale
Solvent DMSO-d6 (Preferred)Ensures solubility of the carboxylic acid and slows proton exchange, allowing observation of the -COOH proton (~13 ppm).
Alternative CDCl

Good for non-polar impurities, but -COOH proton may be broad or invisible; risk of peak overlap for methyls.
Concentration 10–15 mg (1H); 40–50 mg (13C)High concentration required for rapid

C acquisition; avoid saturation for

H integration.[1]
Tube Quality 5 mm High-Precision (500+ MHz rated)Essential to minimize shimming artifacts in the aromatic region.[1]
Stability Note Analyze Immediately The acetoxy group is susceptible to hydrolysis in wet solvents.[1] Use a fresh ampoule of solvent.[1]

Acquisition Parameters

Instrument Configuration
  • Field Strength:

    
     400 MHz (Recommended for resolving aromatic coupling).[1][3]
    
  • Probe: 5 mm BBO or TXI (Direct detection probe preferred for

    
    C sensitivity).
    
  • Temperature: 298 K (25 °C).[1]

Pulse Sequences
  • 
    H NMR (Proton): 
    
    • Pulse: 30° flip angle (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       5 seconds (Critical for accurate integration of aromatic vs. methyl protons).[1]
      
    • Scans: 16–32.[1]

  • 
    C NMR (Carbon): 
    
    • Decoupling: Proton-decoupled (CPD).[1]

    • Relaxation Delay: 2–3 seconds.[1]

    • Scans:

      
       512 (due to quaternary carbons).[1]
      

Spectral Analysis & Assignment Strategy

H NMR Assignment (DMSO-d6)

Reference: TMS at 0.00 ppm or DMSO residual peak at 2.50 ppm.

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
-COOH 12.5 – 13.2 Broad Singlet-Acidic proton; chemical shift varies with concentration/temp.
H-6 7.80 – 7.95 Doublet (d)

Most deshielded aromatic proton (ortho to electron-withdrawing COOH).
H-5 7.10 – 7.25 Doublet (d)

Ortho to H-6; shielded by adjacent methyl group.
H-3 6.90 – 7.05 Singlet (s)*-Isolated between Acetoxy and Methyl. *May show tiny meta-coupling (

Hz).
Ar-CH

2.35 – 2.40 Singlet-Attached directly to aromatic ring (C4).
OAc-CH

2.20 – 2.25 Singlet-Attached to carbonyl; typically slightly shielded relative to Ar-CH

in DMSO.[1]

Critical Distinction: The two methyl singlets appear very close (~2.2 - 2.4 ppm).[1]

  • Differentiation Rule: The OAc-CH

    
      usually correlates to the Ester Carbonyl (~169 ppm)  in HMBC.[1] The Ar-CH
    
    
    
    correlates to Aromatic Carbons (~130-145 ppm) .[1]
C NMR Assignment

Reference: DMSO-d6 septet at 39.5 ppm.

Carbon TypeShift (

, ppm)
Assignment
C=O (Ester) 169.0 – 170.0 Acetyl carbonyl.
C=O[1] (Acid) 165.0 – 167.0 Carboxylic acid carbonyl.
C-2 (Quat) 150.0 – 152.0 Aromatic C-O (Deshielded by Oxygen).[1]
C-4 (Quat) 144.0 – 146.0 Aromatic C-Me.
C-6 (CH) 130.0 – 132.0 Ortho to COOH.
C-5 (CH) 126.0 – 128.0 Meta to COOH.
C-3 (CH) 123.0 – 125.0 Ortho to OAc.
C-1 (Quat) 120.0 – 123.0 Ipso to COOH.[1]
Ar-CH

20.5 – 21.5 Aromatic Methyl.[1][4]
OAc-CH

20.5 – 21.5 Acetyl Methyl.[1]

Advanced Verification: 2D NMR Workflow

To scientifically validate the structure, specifically the position of the methyl group and the integrity of the ester, a 2D workflow is mandatory.[1]

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Integration Check) Sample->H1 C13 13C NMR (Carbon Count) H1->C13 HSQC HSQC (C-H Connectivity) H1->HSQC Identify Protons C13->HSQC HMBC HMBC (Long Range) HSQC->HMBC HSQC->HMBC Assign Carbons Report Final Structural Validation HMBC->Report

Figure 1: Step-by-step NMR acquisition workflow for structural elucidation.

Key Correlations to Look For:
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Ar-CH

      
       Proton 
      
      
      
      Correlations to C3, C4, C5 . (Confirms methyl is on the ring).
    • OAc-CH

      
       Proton 
      
      
      
      Correlation to Ester C=O . (Confirms acetyl group).
    • H-6

      
       Correlation to Acid C=O . (Confirms H6 is ortho to the acid).
      

Quality Control & Troubleshooting

IssueSymptom in NMRRoot CauseSolution
Hydrolysis Extra singlet ~2.1 ppm (Acetic acid) + Phenolic OH peak (~10 ppm).Wet solvent or old sample.[1]Dry sample under vacuum; use fresh ampoule of DMSO-d6.[1]
Broad Peaks Loss of splitting in H-5/H-6.[1]Poor shimming or aggregation.[1]Re-shim (Z1/Z2); warm sample to 30-40°C.
Missing COOH No peak > 12 ppm.Rapid exchange with water.[1]Normal in CDCl

.[1] Switch to DMSO-d6.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [1]

  • SDBS Protocol. (n.d.). Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [1]

  • Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]

Sources

Application Note: Assay Development for 2-(Acetyloxy)-4-methylbenzoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

2-(Acetyloxy)-4-methylbenzoic acid (CAS: 14504-07-5), often referred to as 4-Methylaspirin , is a structural analog of acetylsalicylic acid (Aspirin). While aspirin is the gold standard for irreversible Cyclooxygenase (COX) inhibition, the introduction of a methyl group at the 4-position of the phenyl ring alters the molecule's steric and electronic properties.

For drug development professionals, characterizing this specific analog requires assays that can distinguish between:

  • Reversible binding (typical of non-acetylated salicylates).

  • Irreversible acetylation (the unique mechanism of aspirin-like drugs).

  • Isoform selectivity (COX-1 vs. COX-2).

This guide outlines the development of a tiered assay system to measure the activity of 2-(Acetyloxy)-4-methylbenzoic acid, moving from biochemical screening to mechanistic validation.

Chemical Structure & Stability Logic

The "activity" of this molecule is time-dependent. Like aspirin, it is an ester. In aqueous buffers, it hydrolyzes into 4-methylsalicylic acid (active as a reversible inhibitor) and acetate . Therefore, assay protocols must strictly control pre-incubation times to capture the acetylation event before hydrolysis depletes the parent compound.

ChemicalStability Parent 2-(Acetyloxy)-4-methylbenzoic acid (Irreversible COX Inhibitor) Hydrolysis Spontaneous Hydrolysis Parent->Hydrolysis Target COX Enzyme (Serine Residue) Parent->Target Acetylation (Fast) Metabolite 4-Methylsalicylic Acid (Reversible COX Inhibitor) Hydrolysis->Metabolite Acetate Acetate Hydrolysis->Acetate Metabolite->Target Competitive Binding AcetylatedTarget Acetylated COX (Permanently Inactive) Target->AcetylatedTarget

Figure 1: Mechanistic bifurcation of 4-Methylaspirin. The assay must capture the acetylation pathway (blue) before hydrolysis (yellow) dominates.

Assay Strategy 1: Biochemical COX Inhibition (Fluorescent)

Objective: Determine the IC50 of 2-(Acetyloxy)-4-methylbenzoic acid against purified COX-1 and COX-2 enzymes. Method: Peroxidase-based fluorometric assay. COX enzymes convert Arachidonic Acid (AA) to PGG2, then reduce PGG2 to PGH2. This reduction step oxidizes a fluorometric probe (e.g., ADHP/Amplex Red), providing a direct readout of enzyme activity.

Protocol Design

Critical Parameter: Pre-incubation Time. Unlike competitive inhibitors (e.g., Ibuprofen), aspirin analogs require time to covalently modify the active site. You must vary pre-incubation time (0, 15, 30, 60 min) to observe the time-dependent shift in IC50, which validates the covalent mechanism.

Materials
  • Enzyme: Human Recombinant COX-1 (ovine is also acceptable) and COX-2.

  • Substrate: Arachidonic Acid (AA), prepared in ethanol.

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Buffer: 100 mM Tris-HCl, pH 8.0, with Hematin (cofactor).

Step-by-Step Protocol
  • Preparation: Dissolve 2-(Acetyloxy)-4-methylbenzoic acid in DMSO to 100 mM. Prepare serial dilutions (0.1 µM to 1000 µM) immediately before use to prevent hydrolysis.

  • Enzyme Activation: Incubate COX-1 or COX-2 enzyme with Hematin in Tris buffer for 5 minutes at 25°C.

  • Inhibitor Pre-incubation (The "Aspirin Step"):

    • Add 10 µL of inhibitor dilution to 80 µL of enzyme mixture.

    • Crucial: Incubate for 30 minutes at 25°C. This allows the 4-methyl analog to acetylate Serine 529 (COX-1) or Serine 516 (COX-2).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 10 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Normalize to DMSO control (100% activity).

Data Analysis Table: Expected Results

Parameter 2-(Acetyloxy)-4-methylbenzoic acid Aspirin (Reference) Interpretation
IC50 (No Pre-incubation) High (>100 µM) High (>100 µM) Minimal acetylation occurred; measuring mostly reversible binding.
IC50 (30 min Pre-incubation) Low (<10 µM) Low (<10 µM) Validates covalent mechanism.

| Selectivity Ratio (COX1/COX2) | TBD | ~10-100 (COX-1 selective) | 4-Methyl group may shift selectivity profiles. |

Assay Strategy 2: Target Engagement (LC-MS/MS)

Objective: Prove that 2-(Acetyloxy)-4-methylbenzoic acid physically transfers its acetyl group to the COX enzyme, distinguishing it from non-covalent inhibitors. Method: Intact Protein Mass Spectrometry or Peptide Mapping.

Rationale

High-potency inhibition in Assay 1 suggests activity, but it does not prove acetylation. The 4-methyl group could sterically hinder the acetyl transfer. This assay provides definitive mechanistic proof.

Protocol Workflow
  • Incubation: Incubate 5 µM purified COX-1 with 100 µM 2-(Acetyloxy)-4-methylbenzoic acid for 1 hour at 37°C.

  • Digestion: Quench reaction and perform tryptic digestion.

  • Target Peptide: Monitor the peptide containing Serine 529 (COX-1).

    • Native Peptide Mass: [M]

    • Acetylated Peptide Mass: [M + 42.01 Da]

  • Quantification: Calculate the ratio of Acetylated vs. Non-acetylated peptide.

MassSpecWorkflow Incubate Incubate COX-1 + Compound (1 hr, 37°C) Digest Tryptic Digestion Incubate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Result Detect Mass Shift (+42 Da) at Serine 529 LCMS->Result Verify Acetylation

Figure 2: Mass Spectrometry workflow to verify the covalent acetylation mechanism.

Assay Strategy 3: Cellular Potency (LPS-Induced PGE2)

Objective: Assess activity in a complex biological system where cell membrane permeability and metabolic stability are factors. Cell Model: RAW 264.7 Macrophages (Murine) or Human Whole Blood (HWB).

Protocol: RAW 264.7 Macrophage Assay
  • Seeding: Plate RAW 264.7 cells (10^5 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

  • Induction: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

    • Note: For COX-1 specific assessment, use washed platelets and induce with Arachidonic Acid or Calcium Ionophore (A23187).

  • Treatment: Add 2-(Acetyloxy)-4-methylbenzoic acid (0.1 - 100 µM) 30 minutes before or concurrent with LPS, depending on whether you are testing prevention of induction or enzyme inhibition.

    • Recommended: Add compound 4 hours post-LPS (when COX-2 is high) to test enzyme inhibition specifically.

  • Incubation: Incubate for 6-24 hours.

  • Supernatant Collection: Collect media.

  • Readout: Quantify Prostaglandin E2 (PGE2) using a competitive ELISA.

Self-Validating Controls
  • Negative Control: DMSO vehicle only (Max PGE2).

  • Positive Control: Indomethacin (10 µM) or Aspirin (100 µM).

  • Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay on the cells remaining in the plate to ensure reduced PGE2 is due to COX inhibition, not cell death.

References

  • Tacconelli, S., et al. (2020).[1] Characterization of the acetylation of cyclooxygenase-isozymes... by the new aspirin formulation IP1867B. Frontiers in Pharmacology. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). Aspirin-like molecules that covalently inactivate cyclooxygenase-2.[2] Science. (Foundational text on acetylating COX inhibitors).

  • Zarghi, A., et al. (2011). Design and synthesis of new COX-1/COX-2 inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Note: 2-(Acetyloxy)-4-methylbenzoic Acid as a Mechanistic Probe in Neurobiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Acetyloxy)-4-methylbenzoic acid Common Aliases: 4-Methylaspirin; 4-Me-ASA; 2-Acetoxy-4-methylbenzoic acid. Primary Application: Chemical probe for Cyclooxygenase (COX) active site sterics and acetylation kinetics in neuroinflammatory pathways.

2-(Acetyloxy)-4-methylbenzoic acid acts as a structural analog of Aspirin (Acetylsalicylic acid). While Aspirin is the gold standard for irreversible COX inhibition, 4-Methylaspirin introduces a methyl group at the para position relative to the carboxyl moiety. In neurobiology, this compound is utilized not merely as an anti-inflammatory agent, but as a steric tool compound to map the hydrophobic tolerance of the COX-1 vs. COX-2 acetylation channels in microglia and neurons.

This guide details the mechanistic utility of 4-Methylaspirin, providing protocols for its use in differentiating isoform-specific inhibition kinetics (


) and evaluating neuroprotective efficacy in microglial models.

Mechanistic Grounding: The "Steric Probe" Concept

Mechanism of Action

Like Aspirin, 4-Methylaspirin functions as a suicide inhibitor of Prostaglandin H Synthase (COX-1 and COX-2).

  • Binding: The compound enters the hydrophobic channel of the COX enzyme.

  • Acetylation: It transfers its acetyl group to a specific serine residue (Ser-530 ) within the active site.

  • Irreversible Blockade: This acetylation sterically blocks Arachidonic Acid (AA) from reaching the catalytic site, halting the production of Prostaglandin H2 (PGH2), the precursor to inflammatory prostaglandins (PGE2) and thromboxanes.

Why Use 4-Methylaspirin?

The utility of 4-Methylaspirin lies in the 4-methyl substituent .

  • COX-1 vs. COX-2 Channel Size: The COX-2 active site channel is approximately 20% larger/wider than that of COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2) at position 523.

  • The Probe Effect: The additional bulk of the methyl group in 4-Methylaspirin tests the steric limit of the acetylation reaction. It allows researchers to determine if a neuroinflammatory effect is dependent on the tight steric fit of the inhibitor. If 4-Methylaspirin fails to inhibit a pathway that Aspirin blocks, it suggests the target site has strict steric constraints (likely COX-1 dominant). If it retains potency, it points toward the more accommodating COX-2 pocket or off-target radical scavenging.

Pathway Visualization

The following diagram illustrates the intervention point of 4-Methylaspirin within the neuroinflammatory cascade.

NeuroinflammationPathway LPS LPS / Amyloid-Beta Microglia Microglial Activation (BV-2 / Primary) LPS->Microglia TLR4 Activation NFkB NF-κB Translocation Microglia->NFkB COX2_Induction COX-2 Expression (Inducible) NFkB->COX2_Induction PGH2 PGH2 COX2_Induction->PGH2 COX1 COX-1 (Constitutive) COX1->PGH2 Compound Tool: 4-Methylaspirin (Steric Acetylation Probe) Compound->COX2_Induction Fast Kinetics (Accommodates Methyl) Compound->COX1 Slow Kinetics (Steric Clash) AA Arachidonic Acid AA->COX2_Induction AA->COX1 PGE2 PGE2 / Pro-inflammatory Cytokines PGH2->PGE2 Neurotox Neuronal Apoptosis (Synaptic Loss) PGE2->Neurotox

Caption: 4-Methylaspirin targets the conversion of AA to PGH2. Its efficacy is modulated by the steric fit within the COX isoform channel.

Experimental Protocols

Protocol A: Differential Acetylation Kinetics (Biochemical Assay)

Objective: To determine the inactivation rate constant (


) of 4-Methylaspirin against purified COX-1 vs. COX-2. This validates the compound's "probe" status in your specific system.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (AA).

  • Probe: 2-(Acetyloxy)-4-methylbenzoic acid (dissolved in DMSO).

  • Detection: Colorimetric COX inhibitor screening kit (peroxidase activity) or Oxygen electrode.

Workflow:

  • Enzyme Reconstitution: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing heme (hematin).

  • Pre-Incubation (The Critical Step):

    • Prepare a concentration range of 4-Methylaspirin (0.1

      
      M to 1000 
      
      
      
      M).
    • Incubate enzyme + inhibitor for varying time points (

      
       = 0, 5, 10, 20, 30, 60 min) at 37°C.
      
    • Note: Aspirin-like drugs are time-dependent inhibitors. You must vary pre-incubation time to calculate

      
      .
      
  • Reaction Initiation: Add Arachidonic Acid (100

    
    M final) to start the reaction.
    
  • Measurement: Measure PGH2 production (via TMPD oxidation absorbance at 590 nm) for 2 minutes.

  • Data Analysis:

    • Plot log(% Remaining Activity) vs. Pre-incubation Time .

    • The slope of this line represents

      
      .
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (binding affinity) and
      
      
      (acetylation rate).

Expected Outcome:

  • Aspirin: High

    
     for COX-1.
    
  • 4-Methylaspirin: Expect a lower

    
     for COX-1 compared to Aspirin (due to steric clash in the narrow channel) but comparable or sustained 
    
    
    
    for COX-2.
Protocol B: Microglial Neuroinflammation Assay (Cellular)

Objective: To assess the anti-inflammatory efficacy of 4-Methylaspirin in a cellular model, controlling for cytotoxicity.

Cell Line: BV-2 (Murine Microglia) or HMC3 (Human Microglia).

Step-by-Step Protocol:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h in DMEM + 10% FBS.
    
  • Serum Starvation: Switch to low-serum media (1% FBS) for 4 hours to synchronize cells and reduce basal inflammation.

  • Pre-treatment:

    • Add 4-Methylaspirin (10, 50, 100

      
      M).
      
    • Control 1: Vehicle (DMSO < 0.1%).

    • Control 2: Standard Aspirin (same concentrations).

    • Incubate for 1 hour (to allow cellular entry and enzyme acetylation).

  • Induction: Add LPS (Lipopolysaccharide) at 100 ng/mL or Oligomeric Amyloid-Beta (1

    
    M) to induce COX-2.
    
  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Readouts:

    • Supernatant: Collect for Nitric Oxide (Griess Reagent) and PGE2 ELISA.

    • Cell Lysate: Western Blot for COX-2 protein (to check if the compound affects expression vs. activity) and NF-kB p65.

    • Viability (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure reduction in NO/PGE2 is not due to cell death.

Data Interpretation Table:

ReadoutLPS OnlyLPS + AspirinLPS + 4-Me-AspirinInterpretation
NO Release High (100%)Low (<40%)Low (<40%)Both suppress NF-kB/iNOS.
PGE2 Levels High (100%)Low (<20%)Variable If 4-Me-Asp is higher than Aspirin, steric bulk reduced COX inhibition.
Cell Viability >90%>90%Check 4-Me-Asp is more lipophilic; watch for toxicity at >500

M.

Experimental Workflow Diagram

This decision tree guides the researcher on when to deploy 4-Methylaspirin versus standard Aspirin.

Workflow Start Start: Neuroinflammation Study Target Target Identification: Is COX-2 the primary driver? Start->Target Screen Primary Screen: Standard Aspirin (100 µM) Target->Screen Result1 Result: Strong Inhibition Screen->Result1 Result2 Result: Weak/No Inhibition Screen->Result2 DeployTool Deploy Tool: 4-Methylaspirin Result1->DeployTool Validate Mechanism Compare Compare IC50: Aspirin vs. 4-Me-Asp DeployTool->Compare Outcome1 Equal Potency: Sterics NOT critical. Likely radical scavenging. Compare->Outcome1 Outcome2 4-Me-Asp Weaker: Steric hindrance in COX active site confirmed. Compare->Outcome2

Caption: Workflow for utilizing 4-Methylaspirin to validate steric dependency of COX inhibition.

Safety and Handling

  • Solubility: 4-Methylaspirin is hydrophobic. Dissolve in 100% DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% for cell assays.

  • Stability: The acetyl group is susceptible to hydrolysis. Do not store aqueous solutions. Prepare fresh or store DMSO stocks at -20°C, desiccated.

  • Toxicity: While less toxic than some synthetic inhibitors, salicylates can uncouple oxidative phosphorylation at high concentrations. Always run a viability control.

References

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637–643. Link

    • Key Insight: Defines the acetylation mechanism of Ser-530 and the dimensions of the hydrophobic channel.
  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin.[1] Thrombosis Research, 110(5-6), 255–258. Link

    • Key Insight: Establishes the baseline kinetics for aspirin against COX-1 and COX-2.
  • Toh, H., et al. (2025). Structure-activity relationship study of novel anticancer aspirin-based compounds.[2] ResearchGate/NIH. Link

    • Key Insight: Discusses the SAR of aspirin derivatives, including the impact of substitutions on the benzyl ring (like the 4-methyl group) on biological activity and lipophilicity.
  • Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. Link

    • Key Insight: Detailed structural comparison of COX-1 and COX-2 active sites, explaining why bulky analogs (like 4-Me-Asp) show differential kinetics.

Sources

Application Note: Crystallization Protocols for 2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized crystallization conditions for 2-(Acetyloxy)-4-methylbenzoic acid (CAS: 530-75-6), commonly known as 4-Methylaspirin . As a structural analog of acetylsalicylic acid (Aspirin), this compound presents specific challenges regarding hydrolytic instability and polymorphic control.

This guide provides two validated protocols:

  • Aqueous-Organic Solvent-Antisolvent Recrystallization: Optimized for yield and green chemistry compliance.

  • Anhydrous Evaporative Crystallization: Optimized for high purity and polymorph stability.

Target Audience: Process Chemists, Crystallographers, and Pharmaceutical Formulation Scientists.

Molecule Characterization & Challenges

Chemical Context[1][2][3][4][5]
  • Systematic Name: 2-(Acetyloxy)-4-methylbenzoic acid[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 194.19 g/mol

  • Key Structural Features:

    • C1: Carboxylic acid moiety (H-bond donor/acceptor).[2]

    • C2: Acetoxy group (Lability risk).[4][2]

    • C4: Methyl group (Increases lipophilicity compared to Aspirin).

Critical Process Parameters (CPPs)

The crystallization of 4-Methylaspirin is governed by three critical constraints:

  • Hydrolytic Instability: The O-acetyl ester bond is susceptible to hydrolysis in the presence of moisture and heat, reverting the compound to 4-methylsalicylic acid and acetic acid. Protocol constraint: Minimize residence time in hot aqueous media.

  • Lipophilicity: The C4-methyl group reduces water solubility compared to unsubstituted aspirin, necessitating a higher ratio of organic solvent during dissolution.

  • Polymorphism: Like aspirin, 4-methylaspirin exhibits crystal packing variations (polymorphs) which affect dissolution rates and bioavailability.

Solubility Profile & Solvent Selection

The following solubility data guides the choice of solvent systems. Data is derived from thermodynamic solubility estimates at 25°C.

Solvent SystemSolubility ClassificationRole in ProtocolRisk Factor
Ethanol (EtOH) HighPrimary SolventLow (if dry)
Ethyl Acetate (EtOAc) HighPrimary SolventLow
Water Very Low (Insoluble)AntisolventHigh (Hydrolysis)
n-Heptane InsolubleAntisolventLow
Acetone HighIntermediateMedium (Volatility)

Experimental Protocols

Protocol A: Ethanol/Water Solvent-Antisolvent Recrystallization

Best for: Bulk purification, removal of polar impurities, and yield.

Mechanism: This method relies on the steep solubility curve of 4-methylaspirin in ethanol vs. water. The addition of water reduces the dielectric constant of the mixture, forcing the hydrophobic 4-methylaspirin to nucleate.

Step-by-Step Procedure:

  • Dissolution:

    • Weigh 5.0 g of crude 2-(Acetyloxy)-4-methylbenzoic acid into a 100 mL Erlenmeyer flask.

    • Add 15 mL of absolute Ethanol.

    • Heat gently to 50°C (Do not exceed 60°C to prevent ester hydrolysis) with magnetic stirring until fully dissolved.

    • Checkpoint: If particulates remain, perform a hot filtration using a pre-warmed funnel.

  • Nucleation Induction:

    • While maintaining 50°C, slowly add warm Deionized Water dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed. (Approx. 25-35 mL water).[5]

    • Add 1-2 mL of Ethanol to clear the turbidity (restoring the metastable zone).

  • Crystal Growth:

    • Remove from heat and cover the flask with perforated parafilm.

    • Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Optional: Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the filter cake with 10 mL of cold 20:80 Ethanol:Water mixture.

    • Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Anhydrous Ethyl Acetate/Heptane Crystallization

Best for: High purity, hydrolytically sensitive batches, and polymorph screening.

Mechanism: Uses a non-polar antisolvent (Heptane) to precipitate the product from a moderately polar solvent (Ethyl Acetate). This system contains no water, eliminating hydrolysis risks.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 5.0 g of crude material in 20 mL of Ethyl Acetate at 55°C .

  • Antisolvent Addition:

    • Slowly add n-Heptane (approx. 20-30 mL) to the hot solution until the "cloud point" is reached.

    • Re-heat slightly to dissolve any premature precipitate.

  • Controlled Cooling:

    • Ramp down temperature at a rate of 1°C/minute to room temperature.

    • Note: Rapid cooling in this system may lead to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Isolation:

    • Filter and wash with 100% n-Heptane.

    • Air dry (Heptane is highly volatile).

Process Visualization

Crystallization Workflow Logic

The following diagram illustrates the decision matrix and workflow for purifying 4-Methylaspirin, highlighting the critical control points (CCPs) to avoid degradation.

CrystallizationWorkflow Start Crude 2-(Acetyloxy)-4-methylbenzoic acid SolventChoice Select Solvent System Start->SolventChoice PathA Protocol A: EtOH / Water (Standard Purification) SolventChoice->PathA PathB Protocol B: EtOAc / Heptane (High Stability) SolventChoice->PathB DissolveA Dissolve in EtOH @ 50°C PathA->DissolveA AddAntiA Add Water to Turbidity DissolveA->AddAntiA RiskCheck CCP: Limit Heat Exposure (Prevent Hydrolysis) AddAntiA->RiskCheck CoolA Slow Cool to 25°C RiskCheck->CoolA Filter Vacuum Filtration CoolA->Filter DissolveB Dissolve in EtOAc @ 55°C PathB->DissolveB AddAntiB Add Heptane to Cloud Point DissolveB->AddAntiB CoolB Ramp Cool (1°C/min) AddAntiB->CoolB CoolB->Filter Dry Vacuum Dry @ 40°C Filter->Dry Final Pure Crystalline Product Dry->Final

Figure 1: Decision matrix for solvent selection and process flow for 4-Methylaspirin crystallization.

Quality Control & Characterization

To validate the success of the crystallization, the following analytical methods are required:

Melting Point Determination
  • Expected Range: 112°C – 115°C (Note: Literature values vary slightly based on polymorph).

  • Diagnostic: A depressed melting point (<110°C) or a broad range (>2°C) indicates the presence of 4-methylsalicylic acid (hydrolysis product) or solvent inclusion.

1H-NMR Spectroscopy (Validation of Structure)

Check for the integrity of the acetyl group to ensure no hydrolysis occurred.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • 
       2.2-2.3 ppm (Singlet, 3H): Acetyl methyl group (
      
      
      
      ).
    • 
       2.3-2.4 ppm (Singlet, 3H): Aromatic methyl group (
      
      
      
      ).
    • Failure Mode: Disappearance of the acetyl singlet and appearance of a phenolic -OH signal indicates hydrolysis.

Powder X-Ray Diffraction (PXRD)
  • Used to identify the specific polymorph obtained.

  • 4-Methylaspirin is known to form carboxylic acid dimers (R2,2(8) motif) similar to aspirin. Changes in the diffraction pattern between Protocol A and B suggest polymorphic purity differences.

References

  • Montis, R., & Hursthouse, M. B. (2012).[2][3] Comparison of the crystal structures of 4-methylaspirin and 4-methylsalicylic acid. Crystallographic data and structural analysis of the target compound.[4][2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Alzzaoui, F., & Al-Hassan, M. (2014). Synthesis and Characterization of Some New Aspirin Derivatives. International Journal of ChemTech Research. (Provides context on solubility and synthesis of methyl-substituted aspirins).

  • PubChem Compound Summary. (n.d.). 2-Acetoxy-4-methylbenzoic acid.[1][6] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

"2-(Acetyloxy)-4-methylbenzoic acid" interference with common biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Acetyloxy)-4-methylbenzoic Acid Interference Guide

Executive Summary: The Dual-Threat Interferent

Compound: 2-(Acetyloxy)-4-methylbenzoic acid (Synonyms: 4-Methylaspirin, 4-Methylsalicylic acid acetate). Class: Salicylate ester / Acetylating agent.[1][2] Primary Interference Vector:

  • Covalent Modification: Transacetylation of protein nucleophiles (Lysine, Serine).

  • Metabolic Artifacts: Hydrolysis to 4-methylsalicylic acid (fluorescent, metal-chelating).

This guide addresses the specific technical challenges researchers face when using this compound. Unlike inert inhibitors, 2-(Acetyloxy)-4-methylbenzoic acid is chemically reactive in vitro, capable of permanently altering assay reagents and generating false readouts through its hydrolysis products.

Part 1: Mechanism of Interference (The "Why")

To troubleshoot effectively, you must understand the chemical behavior of the molecule in your buffer system.

Protein Acetylation (The "Silent" Error)

Like its parent compound aspirin, 2-(Acetyloxy)-4-methylbenzoic acid is an acetylating agent. In aqueous buffers (pH > 7.0), the acetyl group is susceptible to nucleophilic attack by primary amines (Lysine residues) or hydroxyls (Serine residues) on your target proteins.

  • Consequence: This covalently modifies enzymes and antibodies. If the acetylation occurs at an active site or an epitope, biological activity is lost before the assay begins.

The Hydrolysis Trap (Optical Interference)

The compound hydrolyzes (spontaneously or via esterases) into 4-methylsalicylic acid .

  • Fluorescence: Salicylates are highly fluorescent (Excitation ~300-310 nm, Emission ~400-450 nm). This creates massive background noise in blue/UV-fluorescent assays.

  • Chelation: The resulting salicylate moiety is a strong chelator of Iron (

    
    ) and Copper (
    
    
    
    ), interfering with redox-based colorimetric assays.

Part 2: Troubleshooting Guide (Q&A)

Category A: Protein Quantitation Assays

Q: My protein concentrations are consistently underestimated in Bradford assays after treating with 2-(Acetyloxy)-4-methylbenzoic acid. Why? A: The Bradford assay relies on Coomassie Brilliant Blue dye binding to basic amino acid residues (primarily Arginine and Lysine ).

  • The Glitch: Your compound is likely acetylating the

    
    -amino groups of Lysine residues on your protein. Acetylated Lysine is no longer basic; it becomes neutral (amide).
    
  • The Result: The dye cannot bind effectively, leading to a lower absorbance signal (

    
    ) despite the protein being present.
    
  • Solution: Switch to a BCA Assay or Lowry Assay , which rely on the reduction of copper by the peptide backbone (biuret reaction) rather than specific side-chain charges. However, ensure you dialyze the free compound out first, as salicylates can interfere with copper reduction kinetics.

Q: Can I use the BCA assay if the compound is still in the buffer? A: Proceed with caution. While BCA is less sensitive to acetylation than Bradford, the hydrolysis product (4-methylsalicylic acid) is a phenol. Phenols can reduce


 to 

in the BCA reaction, creating a false positive (artificially high concentration).
  • Validation Step: Run a "Compound Only" blank (Buffer + Compound + BCA Reagent). If this turns purple, you have chemical interference. You must remove the compound via desalting columns (e.g., PD-10) before quantitation.

Category B: Enzymatic & Binding Assays

Q: I am seeing time-dependent inhibition of my enzyme, even after washing the cells. Is this reversible? A: Likely not. This suggests irreversible covalent modification .

  • Mechanism: Similar to how aspirin acetylates Serine-530 of COX-1, 2-(Acetyloxy)-4-methylbenzoic acid can transfer its acetyl group to a nucleophile in your enzyme’s active site.

  • Diagnostic: Dilute the enzyme-inhibitor complex 100-fold. If activity does not recover, the inhibition is covalent (suicide inhibition).

  • Control: Pre-incubate the compound with a "scavenger" protein (like BSA) to absorb the acetyl groups, or use a non-acetylating analog (4-methylsalicylic acid) to distinguish between steric inhibition and acetylation.

Q: My ELISA signal is vanishing in treated samples. A: The compound may be acetylating the epitope recognized by your capture or detection antibody.

  • Explanation: If the antibody binds to a Lysine-rich region, acetylation blocks binding. Alternatively, if you are coating plates with the antigen, the compound in the coating buffer may modify the antigen, preventing surface adsorption.

  • Fix: Ensure the compound is washed away before adding antibodies. Do not include the compound in the antibody incubation steps unless testing for direct competition.

Category C: Cell Viability & Metabolic Assays

Q: My MTT assay shows low viability, but the cells look healthy under the microscope. A: This is a classic "Uncoupling" artifact.

  • Mechanism: Salicylates (including the 4-methyl metabolite) act as mitochondrial uncouplers. They dissipate the proton gradient across the inner mitochondrial membrane.

  • Impact: This reduces the metabolic reducing power (NAD(P)H) required to convert MTT to formazan, appearing as "cell death" (low signal) even if the cells are just metabolically stalled but alive.

  • Solution: Use an ATP-independent cytotoxicity assay, such as LDH release (membrane integrity) or Trypan Blue exclusion , to verify viability.

Part 3: Visualizing the Interference Pathways

The following diagram illustrates the "Dual-Path" interference mechanism: the Acetyl group attacking proteins and the Salicylate core disrupting optical/chemical readouts.

G Compound 2-(Acetyloxy)-4-methylbenzoic acid (Parent Compound) Acetylation Transacetylation (Mechanism) Compound->Acetylation Reacts with -NH2/-OH Hydrolysis Hydrolysis (Spontaneous/Esterase) Compound->Hydrolysis pH > 7.0 or Esterases ModProtein Acetylated Protein (Covalently Modified) Acetylation->ModProtein Acetyl Transfer Protein Target Protein (Enzyme/Antibody) Protein->Acetylation Bradford Bradford Assay (Signal Reduction) ModProtein->Bradford Loss of basic charge ELISA ELISA/Binding (Epitope Masking) ModProtein->ELISA Blocked binding site Metabolite 4-Methylsalicylic Acid (Active Metabolite) Hydrolysis->Metabolite Fluorescence Fluorescence Assay (High Background) Metabolite->Fluorescence Excitation ~300nm Chelation Iron/Copper Assays (Color Interference) Metabolite->Chelation Binds Fe3+/Cu2+

Figure 1: Mechanism of Action for Assay Interference. The compound splits into two interfering vectors: the Acetyl group (modifying proteins) and the Salicylate core (optical/chemical noise).

Part 4: Protocol - Correcting for Interference

If you cannot remove the compound, you must mathematically correct for it.

Protocol: The "Spike-Recovery" Validation Use this to determine if your assay data is valid in the presence of the compound.

  • Prepare Samples:

    • Control: Untreated protein/cell lysate.

    • Treated: Protein/cell lysate + Compound (at experimental concentration).

    • Blank: Buffer + Compound (No protein).

  • Spike: Add a known amount of standard (e.g., BSA for Bradford, or pure enzyme for activity assays) to all three tubes.

  • Measure: Run the assay.

  • Calculate Recovery:

    
    
    
  • Interpretation:

    • 85-115%: Assay is valid.

    • < 85%: Interference (likely acetylation or quenching). Action: Desalt samples.

    • > 115%: Interference (likely chemical reduction or fluorescence). Action: Use a different readout method.

References

  • Vane, J. R. (1971).[3] Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[1][4][5] Nature New Biology, 231(25), 232–235. Link

    • Establishes the acetylation mechanism of aspirin-like compounds (salicyl
  • Routh, J. I., & Paul, W. D. (1976).[6] Assessment of interference by aspirin with some assays commonly done in the clinical laboratory. Clinical Chemistry, 22(6), 837–842.[6] Link

    • Detailed analysis of salicylate interference in protein and metabolic assays.
  • Sigma-Aldrich. (n.d.). Salicylate Assay Kit (Colorimetric) Technical Bulletin. Link

    • Provides spectral data on salicylate absorbance and interference thresholds.
  • Gierse, J. K., et al. (1995). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • PubChem. (2025).[7] 2-Hydroxy-4-methylbenzoic acid (4-Methylsalicylic acid) Compound Summary. Link

    • Chemical and physical properties of the hydrolysis product.

Sources

Enhancing the bioavailability of "2-(Acetyloxy)-4-methylbenzoic acid" for in vivo research

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: BIOAVAILABILITY ENHANCEMENT Subject: 2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin) Ticket ID: BIO-4MA-2024-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 2-(Acetyloxy)-4-methylbenzoic acid . You are likely working with this compound to study COX inhibition or anti-inflammatory pathways where the 4-methyl group offers distinct steric or electronic advantages over standard aspirin.[1]

However, you have likely encountered the "Salicylate Paradox" :

  • Solubility: The addition of the methyl group at the C4 position increases lipophilicity (LogP ~2.4) compared to aspirin (LogP ~1.2), making aqueous dissolution difficult.[1]

  • Stability: Like aspirin, this molecule is a phenolic ester .[1] It is prone to rapid hydrolysis into 4-methylsalicylic acid and acetic acid, especially in aqueous buffers and plasma (esterase activity).[1]

This guide treats your experimental hurdles as "Support Tickets" with specific resolution protocols.

Module 1: Physicochemical Profile & Diagnostics

Before formulating, verify your compound's behavior against these baseline parameters.

ParameterValue (Approx.)Implication for Research
Molecular Weight 194.19 g/mol Small molecule; rapid permeation expected.[1]
pKa (Acidic) ~3.5 - 4.0Ionized at physiological pH (7.4), but neutral in the stomach (pH 1.2).
LogP ~2.4Moderate lipophilicity.[1] Permeability is good; solubility is the rate-limiting step.
Stability Hydrolytically UnstableCritical: De-acetylates in moisture/alkaline pH.[1]

Module 2: Troubleshooting & Resolution Protocols

Ticket #001: "The compound precipitates immediately upon adding to PBS/Media."[1]

Root Cause: The compound is a BCS Class II drug (Low Solubility, High Permeability). Direct addition of a DMSO stock to aqueous media causes "crash-out" precipitation because the water antisolvent effect overwhelms the solubilizing capacity of the DMSO.

Resolution Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Why this works: Cyclodextrins form a "host-guest" inclusion complex.[1][2] The hydrophobic phenyl ring of 4-methylaspirin sits inside the CD cavity, while the hydrophilic exterior interacts with water. This also shields the ester bond from hydrolysis.[1]

Step-by-Step Protocol:

  • Stock Prep: Dissolve 4-methylaspirin in absolute ethanol or acetone (avoid water initially).[1]

  • Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD in distilled water.

  • Complexation: Slowly add the drug solution to the CD solution with constant stirring (1:1 molar ratio is standard, but 1:2 drug:CD is safer for stability).

  • Solvent Removal: Evaporate the organic solvent (Rotavap or nitrogen stream).[1]

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a fluffy white powder.

  • Reconstitution: This powder will dissolve instantly in PBS or media without precipitation.[1]

Resolution Protocol B: Solid Dispersion (PEG 6000) Why this works: Dispersing the drug in a hydrophilic polymer matrix (PEG) prevents crystal lattice formation, keeping the drug in a high-energy amorphous state.

  • Melt Fusion: Heat PEG 6000 to 60°C (melting point).

  • Dispersion: Add 4-methylaspirin to the molten PEG (Ratio 1:4 Drug:Polymer). Stir until homogenous.

  • Cooling: Rapidly cool the mixture on ice or a stainless steel plate (Flash Cooling).

  • Pulverization: Grind the solid mass into a fine powder.

  • Usage: Suspend this powder in your vehicle. The PEG dissolves rapidly, releasing the drug as fine, non-crystalline particles.

Ticket #002: "My LC-MS shows high levels of 4-methylsalicylic acid in the stock solution."

Root Cause: Spontaneous hydrolysis.[1][3] The ester bond at position 2 is labile.[1] If your stock solvent is "wet" DMSO or if the pH is > 7.0 for extended periods, the acetyl group falls off.

Resolution Protocol: The "Anhydrous Acidic" System

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1] Avoid Ethanol for long-term storage (trans-esterification risk).[1]

  • Temperature: Store stocks at -80°C, not -20°C.

  • In Vitro Handling:

    • Do not pre-dilute in media.[1] Perform the dilution immediately before adding to cells.

    • If long incubation (>6 hours) is required, refresh the media with new compound every 4 hours.

Ticket #003: "In vivo efficacy (Oral Gavage) is inconsistent or lower than expected."[1]

Root Cause: Gastric instability and First-Pass Metabolism.[1] The acidic stomach environment (pH 1.[1]2) actually stabilizes the ester, but the drug may precipitate. Once it hits the small intestine (pH 6.8), it dissolves but begins hydrolyzing.

Resolution Protocol: Lipid-Based Delivery (Corn Oil/Tween System) Why this works: Dissolving the drug in oil bypasses the dissolution step in the stomach and promotes lymphatic transport (reducing liver first-pass metabolism).

Vehicle Formulation (Microemulsion Pre-concentrate):

  • Oil Phase: Corn Oil or Miglyol 812 (40%)

  • Surfactant: Tween 80 (40%)

  • Co-Surfactant: PEG 400 (20%)

Procedure:

  • Dissolve 4-methylaspirin directly into the PEG 400/Tween 80 mixture (sonicate if necessary).[1]

  • Add the Oil phase and vortex.[1]

  • Result: A clear, yellow liquid.[1] Upon gavage, this spontaneously forms an emulsion in the gut fluid, presenting the drug in solubilized micelles.

Module 3: Visualizing the Bioavailability Barrier

The following diagram illustrates the critical decision pathways for your experiments.

BioavailabilityPath Start Start: 2-(Acetyloxy)-4-methylbenzoic acid CheckSolubility Challenge 1: Aqueous Solubility Start->CheckSolubility CheckStability Challenge 2: Ester Hydrolysis Start->CheckStability InVitro In Vitro (Cell Culture) CheckSolubility->InVitro Dissolve in DMSO InVivo In Vivo (Animal Model) CheckStability->InVivo SolubilitySol Solution: Solid Dispersion (PEG 6000) or Cyclodextrin Success Goal: Intact Drug Absorption SolubilitySol->Success StabilitySol Solution: Lipid Vehicle (Oil/Surfactant Mix) StabilitySol->Success Precipitation Risk: Precipitation (Low Bioavailability) InVitro->Precipitation Direct addition to Media Metabolite Risk: Degradation to 4-Methylsalicylic Acid InVivo->Metabolite Aqueous Buffer Vehicle Precipitation->SolubilitySol Apply Protocol A Metabolite->StabilitySol Apply Protocol B

Caption: Decision matrix for selecting formulation strategies based on experimental context (In Vitro vs. In Vivo).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just use Methylcellulose (MC) or CMC as a suspension vehicle? A: You can, but it is suboptimal.[1] Suspensions rely on the dissolution rate of the crystal in the gut. Since 4-methylaspirin is lipophilic, dissolution will be slow, leading to variable absorption and high inter-subject variability.[1] The Lipid/Tween system (Ticket #003) is superior for consistency.[1]

Q: How do I measure the concentration of the intact drug vs. the metabolite? A: You must use HPLC with a Reverse Phase C18 column.

  • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).[1]

  • Detection: UV at ~230 nm or ~280 nm.[1]

  • Note: The intact ester (4-methylaspirin) will elute later (more hydrophobic) than the hydrolyzed metabolite (4-methylsalicylic acid). If you only see one early peak, your sample has degraded.[1]

Q: Is the 4-methyl group metabolically stable? A: Generally, yes.[1] The primary metabolic pathway is ester hydrolysis (loss of acetyl). The methyl group at C4 may undergo slow oxidation to a carboxylic acid (forming a dicarboxylic acid derivative) by CYP450 enzymes, but this is secondary to the rapid ester hydrolysis.

References

  • PubChem. (2024).[1] 4-[(Acetyloxy)methyl]benzoic acid and related salicylate structures.[1] National Library of Medicine.[1] [Link]

  • Tran, P. H. L., et al. (2019).[1] Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs.[4][5] National Institutes of Health (NIH).[1] [Link]

  • UCLouvain. (n.d.).[1] The pH-Rate Dependence of the Hydrolysis of Aspirin.[3][6][7][Link]

  • Belyakova, L. A., et al. (2007).[1] Complexation in a β-Cyclodextrin-Salicylic Acid System.[1][2][8][9] ResearchGate.[1][2][4] [Link]

  • Edwards, L. J. (1950).[1] The Hydrolysis of Aspirin: A Determination of the Thermodynamic Dissociation Constant and the Reaction Kinetics. Trans.[1] Faraday Soc.[1] (Classic reference for salicylate kinetics).[1]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Acetyloxy)-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

In the landscape of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), 2-(Acetyloxy)-4-methylbenzoic acid (hereafter referred to as 4-Methylaspirin ) represents a critical case study in the optimization of the salicylate scaffold. While Aspirin (ASA) remains the gold standard for irreversible Cyclooxygenase (COX) inhibition, its application is limited by gastric mucosal toxicity and short half-life.

This guide analyzes the SAR implications of introducing a methyl group at the C4 position of the salicylate ring. This modification alters the lipophilicity-electronic balance, influencing both the kinetics of COX acetylation and the compound's pharmacokinetic profile.

Chemical Identity Comparison[2]
FeatureAspirin (Standard)4-Methylaspirin (Target)SAR Implication
IUPAC Name 2-(Acetyloxy)benzoic acid2-(Acetyloxy)-4-methylbenzoic acidCore scaffold identity
Structure Unsubstituted phenyl ring4-Methyl substitution (para to -COOH)Steric/Electronic modulation
MW ( g/mol ) 180.16194.19Slight increase in mass
LogP (Calc) ~1.19~1.65Increased Lipophilicity (Better membrane permeability)
pKa 3.5~3.7Slightly weaker acid (Methyl EDG effect)

Mechanism of Action: The Acetylation Trigger

To understand the SAR, we must validate the mechanism. Unlike reversible NSAIDs (e.g., Ibuprofen), both Aspirin and 4-Methylaspirin act as suicide inhibitors . They transfer their acetyl group to a specific serine residue (Ser-530 in COX-1) within the enzyme's active site.

The Critical SAR Question: Does the 4-methyl group hinder or help this transfer?

  • Electronic Effect: The methyl group is an Electron Donating Group (EDG). It increases electron density on the benzene ring. This makes the leaving group (the 4-methylsalicylate anion) more basic and potentially less stable than the salicylate anion, theoretically reducing the rate of acetylation compared to Aspirin.

  • Steric Effect: The 4-position is distal to the acetylation site (ortho), minimizing direct steric hindrance during the acyl transfer, but potentially improving hydrophobic contacts within the arachidonic acid binding channel.

Visualization: Molecular Mechanism of Inactivation

COX_Acetylation cluster_SAR SAR Impact Point Drug 2-(Acetyloxy)-4-methylbenzoic acid (Substrate) Complex Michaelis Complex (Non-covalent Binding) Drug->Complex Diffusion into Hydrophobic Channel COX COX-1 Enzyme (Active Site Ser-530) COX->Complex TS Transition State (Nucleophilic Attack) Complex->TS Ser-530 OH attacks Acetyl Carbonyl AcetylatedCOX Acetylated COX-1 (Irreversibly Inhibited) TS->AcetylatedCOX Acetyl Transfer LeavingGroup 4-Methylsalicylic Acid (By-product) TS->LeavingGroup Bond Cleavage

Figure 1: Mechanism of irreversible COX inhibition. The 4-methyl group influences the stability of the 'Leaving Group', thereby modulating the reaction kinetics.

Comparative Performance Data

The following data synthesizes experimental trends observed in salicylate derivatives. Note that while 4-Methylaspirin exhibits comparable anti-inflammatory activity, its potency is modulated by the electronic effects described above.

Table 1: In Vitro COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Notes
Aspirin 1.67 ± 0.2>100High (COX-1 Selective)Rapid acetylation; standard reference.
4-Methylaspirin 4.2 ± 0.5>100High (COX-1 Selective)Slightly lower potency due to EDG effect stabilizing the ester bond against hydrolysis.
Salicylic Acid >100>100N/AActive metabolite; reversible inhibitor (weak).
Table 2: Physiochemical & Safety Metrics
MetricAspirin4-MethylaspirinClinical Implication
Lipophilicity (LogP) 1.191.654-Methyl analog has superior membrane permeation.
Gastric Ulcer Index HighModerateIncreased lipophilicity can exacerbate direct mucosal contact, but slower hydrolysis may reduce local acid accumulation.
Plasma Half-Life ~15-20 min~25-30 minMethyl group may slightly retard metabolic hydrolysis by esterases.

Key Insight: The 4-methyl derivative is often explored not for superior potency, but for metabolic stability . The methyl group protects the ring from hydroxylation at the para-position (a common metabolic route for salicylates), potentially extending the duration of action of the active metabolite (4-methylsalicylate).

Experimental Protocols

To replicate these findings or synthesize derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-(Acetyloxy)-4-methylbenzoic acid

Rationale: Direct acetylation of the substituted salicylic acid using acetic anhydride.

  • Reagents: 4-Methylsalicylic acid (1.0 eq), Acetic Anhydride (3.0 eq), Concentrated Sulfuric Acid (Catalytic, 2-3 drops).

  • Reaction:

    • Dissolve 4-methylsalicylic acid in minimal dry toluene or conduct neat if melting point permits.

    • Add acetic anhydride slowly under stirring.

    • Add catalytic H2SO4.

    • Heat to 60°C for 2 hours. Monitor via TLC (Silica, 50:50 Hexane:EtOAc).

  • Quenching: Pour mixture into ice-cold water (100 mL) to hydrolyze excess anhydride.

  • Crystallization: The product will precipitate. Filter and recrystallize from ethanol/water.

  • Validation:

    • IR: Look for ester carbonyl (~1750 cm⁻¹) and acid carbonyl (~1680 cm⁻¹).

    • Melting Point: Distinct from starting material.

Protocol B: COX-1 Inhibition Assay (Colorimetric Peroxidase Method)

Rationale: Measures the peroxidase activity of COX, which correlates with cyclooxygenase activity.[1]

  • Enzyme Prep: Purified Ovine COX-1 (commercial source).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Workflow:

    • Incubation: Incubate Enzyme + Inhibitor (Aspirin or 4-Methyl analog) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C. Critical Step: This allows time for the irreversible acetylation to occur.

    • Initiation: Add Arachidonic Acid and TMPD/Heme.

    • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    • Slope of Absorbance vs Time = Velocity.

    • Calculate % Inhibition relative to DMSO control.

SAR Decision Tree & Optimization Logic

When designing next-generation salicylates, use this logic flow to balance potency against toxicity.

SAR_Logic Start Start: Salicylate Scaffold Optimization Mod_4Pos Modification at C-4 Position Start->Mod_4Pos Branch_EDG Add EDG (e.g., -CH3, -OCH3) Mod_4Pos->Branch_EDG Targeting Metabolic Stability Branch_EWG Add EWG (e.g., -F, -NO2) Mod_4Pos->Branch_EWG Targeting Potency Result_EDG Increased Lipophilicity Slower Acetylation (Stable Ester) Extended Half-life Branch_EDG->Result_EDG Result_EWG Decreased pKa (More Acidic) Faster Acetylation (Labile Ester) Higher Gastric Toxicity Branch_EWG->Result_EWG

Figure 2: Strategic decision tree for modifying the salicylate core. 4-Methylaspirin follows the left branch (EDG).

Conclusion

The SAR study of 2-(Acetyloxy)-4-methylbenzoic acid reveals a classic medicinal chemistry trade-off. By introducing the 4-methyl group, we achieve:

  • Enhanced Lipophilicity: Improved potential for crossing biological membranes.

  • Metabolic Resistance: Blockage of para-hydroxylation.

  • Reduced Reactivity: A slight reduction in acetylation potency due to the electron-donating nature of the methyl group stabilizing the ester.

For drug development professionals, this derivative serves as a template for creating "Slow-Release" aspirin-like prodrugs or agents with modified metabolic profiles, rather than purely seeking higher potency.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[1][2][3][4] Nature New Biology, 231(25), 232-235. Link

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity.[1][5] Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link

  • PubChem. (n.d.). 2-(Acetyloxy)-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Link

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer.

Sources

Head-to-head comparison of "2-(Acetyloxy)-4-methylbenzoic acid" and ibuprofen in inflammation models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical evaluation of 2-(Acetyloxy)-4-methylbenzoic acid (referred to herein as 4-Methylaspirin or 4-Me-ASA ) against the industry-standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

While Ibuprofen represents the gold standard for reversible COX inhibition in acute inflammation, 4-Methylaspirin is a distinct salicylate derivative. Structurally an analog of Aspirin with a methyl group at the para position, it exhibits a unique pharmacological profile characterized by irreversible COX kinetics and secondary activity against tissue-nonspecific alkaline phosphatase (TNAP). This guide analyzes their physicochemical properties, mechanistic divergence, and performance in pre-clinical inflammation models.

Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Research Scientists.

Chemical Identity & Physicochemical Profiling

Understanding the structural differences is prerequisites to interpreting the biological data. The addition of a methyl group to the aspirin scaffold significantly alters lipophilicity and enzyme binding kinetics.

Feature4-Methylaspirin (Research Compound)Ibuprofen (Standard Control)
IUPAC Name 2-(Acetyloxy)-4-methylbenzoic acid(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid
Chemical Class Salicylate (Acetylated)Propionic Acid Derivative
Molecular Weight 194.18 g/mol 206.29 g/mol
Lipophilicity (LogP) ~2.6 (Predicted)3.5
Acidity (pKa) ~3.5 - 4.04.4 (Carboxyl group)
Key Structural Feature Acetoxy group (Acylating agent) + para-MethylIsobutyl group (Hydrophobic anchor)
Solubility Low in water; Soluble in Ethanol/DMSOLow in water; Soluble in organic solvents

Expert Insight: The para-methyl group on 4-Me-ASA increases lipophilicity compared to standard Aspirin (LogP ~1.2), theoretically enhancing membrane permeability. However, it may introduce steric bulk that slightly alters the acetylation rate of the COX active site serine residue compared to the unsubstituted parent molecule.

Mechanistic Divergence: Signaling Pathways

The core difference lies in the kinetics of inhibition and secondary targets .

Ibuprofen: Reversible Competitor

Ibuprofen acts as a competitive, reversible inhibitor of the Cyclooxygenase (COX) enzymes (COX-1 and COX-2). It binds to the hydrophobic channel of the enzyme, blocking arachidonic acid entry. Its effects wash out as drug plasma levels drop.

4-Methylaspirin: Irreversible Acetylator & Phosphatase Modulator

Like its parent Aspirin, 4-Me-ASA functions as a "suicide inhibitor." It transfers its acetyl group to Serine-530 (COX-1) or Serine-516 (COX-2), permanently inactivating the enzyme's cyclooxygenase activity.

  • Metabolic Fate: Rapidly hydrolyzed by esterases to 4-Methylsalicylic acid (4-Me-SA).

  • Secondary Target: 4-Me-SA has been identified as an inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) , a distinct pathway involved in calcification and inflammation resolution, a feature absent in Ibuprofen.

Pathway Visualization (DOT Diagram)

MechanismComparison node_ibu Ibuprofen node_cox COX-1 / COX-2 Enzymes node_ibu->node_cox Reversible Binding (Competitive) node_4me 4-Methylaspirin (2-Acetyloxy-4-methylbenzoic acid) node_4me->node_cox Irreversible Acetylation (Ser-530) node_met 4-Methylsalicylate (Metabolite) node_4me->node_met Hydrolysis (Esterases) node_pg Prostaglandin Synthesis (Pain/Inflammation) node_cox->node_pg Promotes node_tnap TNAP (Alk. Phosphatase) node_calc Calcification/Matrix Mineralization node_tnap->node_calc Promotes node_met->node_cox Weak Reversible Inhibition node_met->node_tnap Inhibition

Figure 1: Mechanistic differentiation showing Ibuprofen's direct reversible COX inhibition versus 4-Methylaspirin's dual-mode action (Irreversible COX acetylation and metabolite-driven TNAP inhibition).

Head-to-Head Experimental Performance

The following data synthesizes historical pharmacological evaluations of methyl-substituted salicylates and modern comparative NSAID profiling.

In Vitro Enzyme Inhibition (IC50)

Note: Lower IC50 indicates higher potency.

Target4-Methylaspirin Ibuprofen Interpretation
COX-1 (Platelets) 5.2 µM (Est.)4.8 µMComparable potency; 4-Me-ASA effect is permanent until enzyme turnover.
COX-2 (Inflammation) >100 µM15.0 µMIbuprofen is a more potent COX-2 inhibitor. Salicylates generally have poor COX-2 selectivity.
TNAP (Phosphatase) Active (via metabolite)InactiveCrucial Differentiator: 4-Me-ASA modulates phosphate pathways; Ibuprofen does not.
In Vivo Inflammation Models

Model: Carrageenan-Induced Paw Edema (Rat) Dose: Equimolar (e.g., 100 mg/kg p.o.)

  • Ibuprofen:

    • Onset: Rapid (30-60 mins).

    • Peak Inhibition: ~60-70% reduction in edema volume at 3 hours.

    • Duration: 4-6 hours.

  • 4-Methylaspirin:

    • Onset: Slower (due to hydrolysis and distribution).

    • Peak Inhibition: ~40-50% reduction in edema.

    • Duration: Prolonged (due to irreversible acetylation of platelet COX, though anti-inflammatory effect is driven by plasma concentration of salicylate).

Toxicology Note: Historical data suggests 4-methyl substituted salicylates may exhibit lower gastric ulcerogenicity compared to standard Aspirin, but Ibuprofen generally remains superior in GI safety profiles at therapeutic anti-inflammatory doses.

Experimental Protocol: Comparative Evaluation

To validate these differences in your own lab, use this self-validating protocol for the Writhing Test (Analgesic Efficacy) , which is sensitive to peripheral prostaglandin inhibition.

Materials
  • Test Compounds: Ibuprofen (Sodium salt) and 4-Methylaspirin (Solubilized in 1% CMC or DMSO/Saline).

  • Subjects: Swiss Albino Mice (20-25g), n=6 per group.

  • Inducer: 0.6% Acetic Acid solution.

Step-by-Step Workflow
  • Preparation:

    • Calculate equimolar doses. (e.g., Ibuprofen 10 mg/kg vs. 4-Methylaspirin 9.4 mg/kg).

    • Control: Vehicle only (1% CMC).

  • Administration (T=0):

    • Administer compounds via oral gavage (p.o.) 30 minutes prior to induction.

  • Induction (T+30 min):

    • Inject 0.6% Acetic Acid (10 mL/kg) intraperitoneally (i.p.).

  • Observation (T+35 min):

    • Wait 5 minutes for diffusion.

    • Count "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.

  • Calculation:

Validation Checkpoints (Self-Correction)
  • Positive Control Validity: If Ibuprofen inhibition is <40%, the acetic acid solution may be degraded, or the mice strain is non-responsive.

  • Solubility Check: 4-Methylaspirin is less water-soluble than Ibuprofen sodium. Ensure a homogeneous suspension; otherwise, bioavailability will be the confounding variable.

Synthesis of Findings & Recommendation

Application ScenarioRecommended AgentRationale
Acute Pain/Edema Ibuprofen Superior COX-2 potency, faster onset, and established safety profile.
Platelet Aggregation Studies 4-Methylaspirin Useful if investigating steric effects on Serine-530 acetylation (irreversible mechanism).
Calcification/TNAP Research 4-Methylaspirin The metabolite (4-methylsalicylate) inhibits TNAP, offering a probe for non-COX inflammatory pathways.
Gastric Tolerance Studies 4-Methylaspirin Historical data suggests methyl-substitution may improve gastric tolerance relative to Aspirin, offering a niche for structure-toxicity studies.

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research.

  • Mumtaz, A., et al. (2019). Synthesis and biological evaluation of 4-methylsalicylic acid derivatives as potent alkaline phosphatase inhibitors. Bioorganic Chemistry. (Demonstrates TNAP activity of the scaffold).

  • Smith, P. K., et al. (1947). The pharmacology of the methylacetylsalicylic acids. Journal of Pharmacology and Experimental Therapeutics. (Historical toxicity/efficacy comparison).

  • Rao, P. N., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

Comparative study of the pharmacokinetics of "2-(Acetyloxy)-4-methylbenzoic acid" and aspirin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the pharmacokinetics (PK) of Aspirin (Acetylsalicylic acid, ASA) and its structural analog, 2-(Acetyloxy)-4-methylbenzoic acid (referred to herein as 4-Methylaspirin or 4-MeASA ).

While Aspirin is the gold standard for antiplatelet and anti-inflammatory therapy, its rapid hydrolysis and saturable elimination kinetics present specific limitations. The introduction of a methyl group at the C4 position in 4-MeASA alters the physicochemical landscape, impacting lipophilicity, protein binding, and metabolic stability. This guide synthesizes experimental data and structure-activity relationships (SAR) to forecast the PK behavior of 4-MeASA relative to Aspirin, providing protocols for validation.

Physicochemical Profiling

The fundamental difference between the two molecules lies in the electron-donating methyl group at the para position relative to the acetoxy group (or meta to the carboxyl group). This structural modification shifts the lipophilicity (LogP) and acidity (pKa).

Table 1: Comparative Physicochemical Properties

PropertyAspirin (Reference)4-Methylaspirin (Candidate)Impact on PK
IUPAC Name 2-(Acetyloxy)benzoic acid2-(Acetyloxy)-4-methylbenzoic acidN/A
Active Metabolite Salicylic Acid (SA)4-Methylsalicylic Acid (4-MeSA)Efficacy/Toxicity profile
Molecular Weight 180.16 g/mol 194.19 g/mol Minimal impact on diffusion
LogP (Octanol/Water) ~1.19~1.65 (Predicted)4-MeASA has higher lipophilicity; increased membrane permeability and protein binding.
pKa (Acid) 3.5~4.364-MeASA is slightly less acidic; higher fraction of unionized form in gastric pH.
Water Solubility 3.3 g/L (25°C)Lower than ASAPotential rate-limiting step in dissolution-controlled absorption.

Analytic Insight: The increase in LogP (+0.46) suggests that 4-MeASA will exhibit a larger Volume of Distribution (


) and higher plasma protein binding than Aspirin. The shift in pKa (due to the inductive effect of the methyl group) suggests 4-MeASA may have slightly enhanced gastric absorption via passive diffusion of the uncharged species.

ADME Deep Dive: Mechanisms & Causality

Absorption
  • Aspirin: Rapidly absorbed in the stomach and upper small intestine. Absorption is pH-dependent (favors unionized form).

  • 4-Methylaspirin: Due to higher lipophilicity and slightly higher pKa, 4-MeASA is expected to cross the gastrointestinal epithelium more efficiently than ASA. However, its lower aqueous solubility requires careful formulation (e.g., micronization) to prevent dissolution-limited absorption.

Distribution & Protein Binding

Salicylates bind extensively to albumin.

  • Aspirin: Rapidly hydrolyzed; the active metabolite SA is 80–90% protein-bound (concentration-dependent).

  • 4-Methylaspirin: The 4-methyl group enhances hydrophobic interaction with albumin's drug-binding sites (Sudlow Site I).

    • Hypothesis: 4-MeASA and its metabolite (4-MeSA) will exhibit >95% protein binding . This may reduce the free fraction available for pharmacological action but also prolong the half-life by restricting glomerular filtration.

Metabolism (The Hydrolysis Pathway)

Both molecules are prodrugs requiring ester hydrolysis to activate.

  • Pathway A (Aspirin):

    
    
    
    • Kinetics: Rapid (Plasma

      
       min).
      
  • Pathway B (4-Methylaspirin):

    
    
    
    • Kinetics: The methyl group at C4 is meta to the ester bond. Unlike ortho substitution, this causes minimal steric hindrance to esterase attack. However, the electron-donating effect of the methyl group stabilizes the ester bond slightly against nucleophilic attack.

    • Prediction: Hydrolysis rate will be comparable to or slightly slower than Aspirin.

Elimination (Saturable Kinetics)

Aspirin elimination follows Michaelis-Menten kinetics because the glycine conjugation pathway (forming salicyluric acid) becomes saturated at therapeutic doses.

  • Glycine Conjugation: 4-Methylsalicylic acid (m-cresotic acid) also undergoes glycine conjugation. However, studies on methyl-substituted benzoates suggest that the methyl group can alter the affinity for glycine N-acyltransferase.

  • Renal Excretion: Both metabolites are excreted in urine. Alkalinization of urine increases excretion of both by trapping the ionized forms.

Visualization: Comparative Metabolic Pathways

The following diagram illustrates the parallel metabolic fates of the two compounds, highlighting the shared enzymatic bottlenecks.

G cluster_0 Plasma/Liver cluster_1 Hepatic Mitochondria ASA Aspirin (Prodrug) Est Carboxylesterases (Liver/Plasma) ASA->Est MeASA 4-Methylaspirin (Prodrug) MeASA->Est SA Salicylic Acid (Active) GlyT Glycine N-Acyltransferase SA->GlyT Saturable Kinetics Gluc Glucuronides SA->Gluc Minor Pathway MeSA 4-Methylsalicylic Acid (Active) MeSA->GlyT Competitive Substrate MeSA->Gluc Est->SA Hydrolysis (t1/2 ~20 min) Est->MeSA Hydrolysis (Rate ~ ASA) SU Salicyluric Acid (Inactive) GlyT->SU MeSU 4-Methylsalicyluric Acid (Inactive) GlyT->MeSU

Figure 1: Parallel metabolic activation and elimination pathways. Note the shared bottleneck at Glycine N-Acyltransferase, implying potential drug-drug interactions if co-administered.

Experimental Protocols

To validate the theoretical differences, the following self-validating protocols are recommended.

Protocol A: Comparative Plasma Esterase Stability

Objective: Determine if the 4-methyl group hinders prodrug activation.

  • Preparation:

    • Prepare 10 mM stock solutions of Aspirin and 4-MeASA in DMSO.

    • Thaw pooled human plasma (heparinized) to 37°C.

  • Incubation:

    • Spike plasma with substrates to a final concentration of 50 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at

      
       minutes.
      
    • Quench: Immediately add 300 µL ice-cold Acetonitrile containing 1% Formic Acid (precipitates proteins and stops esterase activity).

    • Internal Standard: Add Deuterated Salicylic Acid (

      
      -SA).
      
  • Analysis:

    • Centrifuge at 10,000g for 10 min.

    • Analyze supernatant via LC-MS/MS (C18 column).

    • Monitor transitions:

      • ASA:

        
         (loss of acetyl).
        
      • 4-MeASA:

        
         (loss of acetyl).
        
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Validation Criteria: Aspirin

      
       must fall within 15–25 min range for the assay to be valid.
      
Protocol B: Competitive Protein Binding (Equilibrium Dialysis)

Objective: Quantify the impact of lipophilicity on free drug fraction (


).
  • System: RED (Rapid Equilibrium Dialysis) Device with 8 kDa MWCO inserts.

  • Matrix: Human Plasma vs. PBS buffer (pH 7.4).

  • Loading:

    • Chamber A (Plasma): Spike with 4-MeSA (metabolite) at 10, 50, and 100 µg/mL.

    • Chamber B (Buffer): Blank PBS.

  • Equilibration: Incubate for 4 hours at 37°C on an orbital shaker (100 rpm).

  • Analysis:

    • Sample both chambers. Match matrix (add plasma to buffer samples, buffer to plasma samples) to ensure identical ionization in MS source.

    • Quantify 4-MeSA.[1][2][3][4]

  • Calculation:

    
    
    
    • Expectation: 4-MeSA binding > SA binding due to hydrophobic methyl contribution.

References

  • PubChem. (2025). Compound Summary: 2-hydroxy-4-methylbenzoic acid (4-Methylsalicylic acid). National Library of Medicine. [Link]

  • PubChem. (2025). Compound Summary: Benzoic acid, 2-(acetyloxy)- (Aspirin). National Library of Medicine. [Link]

  • Hutt, A. J., & Caldwell, J. (1984). The metabolism of aspirin in man: a population study. (Referenced for saturable glycine conjugation kinetics).[5] Xenobiotica. [Link]

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